Product packaging for Doxycycline hyclate-d5(Cat. No.:)

Doxycycline hyclate-d5

Cat. No.: B12414731
M. Wt: 485.9 g/mol
InChI Key: PTNZGHXUZDHMIQ-HHFNINNSSA-N
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Description

Doxycycline hyclate-d5 is a chemical derivative of the broad-spectrum tetracycline antibiotic doxycycline, in which five hydrogen atoms have been replaced with stable deuterium isotopes . This deuterium labeling makes it a critical tool in pharmaceutical and biomedical research, primarily serving as an internal standard for quantitative analysis during drug development . By using deuterated analogs like this compound, researchers can achieve more accurate and reliable measurements of doxycycline concentration through mass spectrometry techniques, which is essential for studying the drug's pharmacokinetics, metabolic profile, and bioavailability . Doxycycline itself functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosomal A site, thereby stalling the elongation of the peptide chain and exerting a bacteriostatic effect . Beyond its antimicrobial applications, doxycycline is also investigated for its anti-inflammatory properties and its ability to inhibit matrix metalloproteinases (MMPs), which plays a role in wound healing and cancer research . This compound enables precise tracking of the parent compound in complex biological systems to support these areas of study. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25ClN2O8 B12414731 Doxycycline hyclate-d5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25ClN2O8

Molecular Weight

485.9 g/mol

IUPAC Name

(4aR,5S,5aR,12aR)-4,6-dideuterio-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-3,12-dioxo-6-(trideuteriomethyl)-5,5a-dihydro-4aH-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7?,10-,14-,15?,17+,22+;/m1./s1/i1D3,7D,15D;

InChI Key

PTNZGHXUZDHMIQ-HHFNINNSSA-N

Isomeric SMILES

[2H]C1([C@H]2[C@@H]([C@@H]3[C@@](C(=C(C(=O)C3([2H])N(C)C)C(=O)N)O)(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C([2H])([2H])[2H].Cl

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Origin of Product

United States

Foundational & Exploratory

Doxycycline hyclate-d5 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of Doxycycline Hyclate-d5

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

Doxycycline hyclate is a salt form of doxycycline, a broad-spectrum tetracycline antibiotic.[1] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms for use as an internal standard in mass spectrometry-based quantification. The physical and chemical properties of the deuterated and non-deuterated forms are largely similar, with the primary difference being the molecular weight.

Table 1: Quantitative Chemical Properties of Doxycycline Hyclate and this compound

PropertyDoxycycline HyclateThis compound
Appearance Yellow, hygroscopic crystalline powder.[2]Yellow crystalline powder.
Molecular Formula C₂₂H₂₄N₂O₈·HCl·0.5C₂H₆O·0.5H₂OC₂₂H₁₉D₅N₂O₈·HCl·0.5C₂H₆O·0.5H₂O
Molecular Weight 512.94 g/mol ~517.97 g/mol (calculated)
CAS Number 24390-14-5[3]Not available (Unlabeled CAS: 1293992-19-4 for the deuterated base)[4]
Melting Point 206-209 °C (decomposes)[3]Not available
Solubility Freely soluble in water and methanol; sparingly soluble in ethanol.[2]Soluble in DMSO and water.[5]

Chemical Structure

Doxycycline is a semi-synthetic tetracycline antibiotic derived from oxytetracycline.[6] The term "hyclate" refers to a mixed salt of hydrochloride, hemiethanolate, and hemihydrate.[7]

The core structure of doxycycline consists of a four-ring naphthacene carboxamide backbone with various functional groups. The deuteration pattern in doxycycline-d5 can vary depending on the synthetic route. A common labeling pattern for stable isotope-labeled standards involves placing the deuterium atoms at sites that are not easily exchanged and are retained in common mass spectrometric fragments. For the purpose of this guide, a plausible structure for doxycycline-d5 is one with deuteration on the C6-methyl group (d3) and the N,N-dimethylamino group at C4 (d2 on one of the methyls).

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Doxycycline_d5_Structure cluster_doxycycline Doxycycline-d5 Core Structure C1 C C2 C C3 C C2->C3 CONH2_C C C2->CONH2_C C4 C C3->C4 O3 O C3->O3 OH C4a C C4->C4a N4 N C4->N4 C12a C C4a->C12a C5 C C5a C C5->C5a O5 O C5->O5 OH C6 C C5a->C6 C11a C C6->C11a C6_CH3 CD₃ C6->C6_CH3 C6a C C7 C C6a->C7 C10 C C7->C10 C8 C C9 C C8->C9 C9->C6a C11 C C10->C11 O10 O C10->O10 OH C11->C11a O11 O C11->O11 C12 C C11a->C12 C12->C12a C12a->C1 O12a O C12a->O12a OH N4_CH3_1 CH₃ N4->N4_CH3_1 N4_CH3_2 CD₂H N4->N4_CH3_2 O12 O CONH2_O O CONH2_C->CONH2_O CONH2_N NH₂ CONH2_C->CONH2_N

Caption: Assumed structure of Doxycycline-d5 with deuteration at C6-CH₃ and C4-N(CH₃)₂.

Experimental Protocols

The characterization and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate doxycycline from impurities and quantify its concentration. Given that isotopic labeling has a negligible effect on retention time in reversed-phase chromatography, methods developed for the non-labeled compound are directly applicable.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is common. For example, acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.0) in a 40:60 (v/v) ratio.[7] Another example is a mobile phase of methanol, acetonitrile, and 0.010 M aqueous oxalic acid (2:3:5, v/v/v).[5]

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.[5][7]

  • Column Temperature: Ambient or controlled, for instance, at 25 °C or 40°C.[7][8]

  • Detection: UV detection at a wavelength of 325 nm or 350 nm.[5][7]

  • Sample Preparation: The sample is dissolved in a suitable solvent, often the mobile phase, to a known concentration.

  • Injection Volume: Typically 20 µL to 50 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and the positions of deuterium labeling.

Methodology:

  • Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis: The ¹H NMR spectrum of doxycycline-d5 would be expected to show the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. For the assumed structure, the singlet corresponding to the C6-methyl protons and one of the N-methyl proton signals would be absent.

  • ¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit characteristic splitting patterns (e.g., a triplet for a -CD₃ group) and a slight upfield shift compared to the non-deuterated analog.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can be used for complete structural assignment and to confirm the exact locations of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS or LC-MS/MS), is used for the definitive identification and quantification of doxycycline-d5.

Methodology:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Mass Analysis:

    • Full Scan MS: The molecular ion [M+H]⁺ for doxycycline-d5 would be observed at an m/z value that is 5 units higher than that of unlabeled doxycycline (approximately m/z 450.4 for d5 vs. 445.4 for d0).

    • Tandem MS (MS/MS): For quantification and confirmation, selected reaction monitoring (SRM) is employed. The precursor ion corresponding to the [M+H]⁺ of doxycycline-d5 (m/z ~450.4) is selected and fragmented. Specific product ions are then monitored. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the deuterium labels will also show a corresponding mass shift. A common transition for unlabeled doxycycline is m/z 444.8 → 428.2.[8] For the d5 analog, the corresponding transition would be expected at m/z 449.8 → 433.2 (assuming the fragment retains the label).

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Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Doxycycline-d5 Sample Dissolution Dissolve in appropriate solvent (e.g., Mobile Phase, Deuterated Solvent) Sample->Dissolution HPLC HPLC Separation (C18/C8 Column) Dissolution->HPLC For Purity/Quantification MS Mass Spectrometry (ESI-MS/MS) Dissolution->MS For Identity/Quantification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR For Structure Elucidation HPLC_Data Purity & Quantification (Chromatogram Analysis) HPLC->HPLC_Data MS_Data Mass Confirmation & Fragmentation (Mass Spectrum Analysis) MS->MS_Data NMR_Data Structure & Labeling Confirmation (NMR Spectrum Analysis) NMR->NMR_Data Final_Report Comprehensive Characterization Report HPLC_Data->Final_Report MS_Data->Final_Report NMR_Data->Final_Report

Caption: General analytical workflow for the characterization of this compound.

References

Synthesis and Isotopic Labeling of Doxycycline Hyclate-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for doxycycline hyclate-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. The synthesis involves a two-stage process: the introduction of three deuterium atoms to the dimethylamino group, followed by the selective deuteration of two positions on the aromatic ring. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is designed as a sequential two-part process. The initial stage focuses on the preparation of a doxycycline-[¹³CD₃] analogue, which can be adapted for deuterium labeling by substituting methyl-[¹³CD₃] iodide with methyl-d₃ iodide. This method, established by Bupp and Tanga in 2016, involves the N-demethylation of doxycycline followed by re-methylation with the isotopically labeled reagent.[1]

The second stage addresses the introduction of two additional deuterium atoms onto the aromatic D-ring of the doxycycline scaffold. This is achieved through a platinum-catalyzed hydrogen-deuterium (H-D) exchange reaction in the presence of deuterium oxide (D₂O). The electron-rich phenolic nature of the D-ring makes it susceptible to electrophilic substitution, directing the deuterium exchange to the ortho and para positions relative to the hydroxyl group.

Experimental Protocols

Stage 1: Synthesis of N-desmethyl-doxycycline and Subsequent d₃-Methylation

This protocol is adapted from the synthesis of a doxycycline-[¹³CD₃] standard.[1]

2.1.1. N-demethylation of Doxycycline

  • Preparation of Doxycycline Free Base: Doxycycline hyclate is converted to its free base by treatment with one equivalent of sodium hydroxide in methanol, followed by evaporation in vacuo.

  • N-oxide Formation: The doxycycline free base is suspended in a 3:1 mixture of chloroform and isopropanol and warmed to 50 °C to maximize solubility. The mixture is then cooled to -78 °C and treated with 1.25 equivalents of m-chloroperoxybenzoic acid (m-CPBA). The reaction is stirred for 45 minutes while the temperature is allowed to rise from -20 °C to -10 °C to form the N-oxide intermediate.

  • Polonovski Reaction: The N-oxide mixture is acidified with ethereal HCl. Iron powder (0.15 equivalents) and a solution of FeCl₃·6H₂O (0.03 equivalents) in isopropanol are added at -20 °C. The reaction is allowed to warm to room temperature over 2 hours to yield the N-desmethyl doxycycline.

  • Purification: The crude product is purified by reverse-phase flash chromatography after treatment with ethylenediaminetetraacetic acid (EDTA) to remove iron salts. Crystallization from ethanol/water yields N-desmethyldoxycycline.

2.1.2. d₃-Methylation of N-desmethyldoxycycline

  • Reaction Setup: N-desmethyldoxycycline is dissolved in tetrahydrofuran. Polymer-supported triphenylphosphine and diisopropyl azodicarboxylate are added, followed by three equivalents of methyl-d₃ iodide.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, monitored by LC/MS.

  • Purification and Salt Formation: The resulting tertiary amine is purified by reverse-phase chromatography. Crystallization from ethanol/water, followed by treatment with HCl, provides doxycycline-d₃ hyclate.

Stage 2: Di-deuteration of the Aromatic Ring

This proposed protocol is based on established methods for the deuteration of electron-rich aromatic rings, specifically phenols, using a platinum catalyst.[1][2][3]

  • Reaction Setup: Doxycycline-d₃ hyclate is dissolved in deuterium oxide (D₂O). A catalytic amount of 5% platinum on carbon (Pt/C) is added to the solution.

  • Reaction Conditions: The reaction vessel is charged with hydrogen gas (H₂) and the mixture is stirred at a slightly elevated temperature (e.g., 80 °C) for 24-48 hours. The progress of the H-D exchange is monitored by mass spectrometry to determine the extent of deuterium incorporation.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through celite. The D₂O is removed by lyophilization. The resulting solid is then re-dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrochloric acid to ensure the formation of the hyclate salt. The final product, this compound, is purified by recrystallization.

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Step Reactant Product Yield Isotopic Purity Reference
N-demethylationDoxycycline hyclateN-desmethyldoxycycline9% (overall)>99% (chemical purity)[1]
d₃-MethylationN-desmethyldoxycyclineDoxycycline-[¹³CD₃] hyclate33%99%[1]

Table 1: Quantitative data for the synthesis of the d₃-labeled intermediate.

Step Reactant Proposed Product Expected Yield Expected Isotopic Purity Basis
Aromatic DeuterationDoxycycline-d₃ hyclateThis compoundHighHigh (>95%)Based on deuteration of similar phenolic compounds[1][2][3]

Table 2: Projected quantitative data for the aromatic di-deuteration step.

Visualization of the Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis of this compound.

Synthesis_Workflow cluster_stage1 Stage 1: d3-Labeling cluster_stage2 Stage 2: d2-Labeling Doxycycline Doxycycline Hyclate Demethylation N-demethylation (m-CPBA, Fe powder, FeCl3) Doxycycline->Demethylation Desmethyl_Doxy N-desmethyldoxycycline Demethylation->Desmethyl_Doxy d3_Methylation d3-Methylation (CD3I, PPh3, DIAD) Desmethyl_Doxy->d3_Methylation Doxycycline_d3 Doxycycline-d3 Hyclate d3_Methylation->Doxycycline_d3 Aromatic_Deuteration Aromatic H-D Exchange (Pt/C, D2O, H2) Doxycycline_d3->Aromatic_Deuteration Doxycycline_d5 This compound Aromatic_Deuteration->Doxycycline_d5

References

Mass Spectrometry Fragmentation of Doxycycline Hyclate-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Doxycycline hyclate-d5. It includes detailed experimental protocols, quantitative data summaries, and visualizations to aid researchers in the analysis of this deuterated antibiotic.

Core Concepts in Doxycycline Fragmentation

Doxycycline, a member of the tetracycline class of antibiotics, undergoes characteristic fragmentation in mass spectrometry, primarily through the loss of water (H₂O) and ammonia (NH₃), as well as cleavage of its complex ring structure. The deuterated internal standard, this compound, is expected to follow a similar fragmentation pathway, with shifts in the mass-to-charge ratio (m/z) of fragments containing the deuterium labels. Understanding this fragmentation is crucial for the development of robust analytical methods for pharmacokinetic and bioequivalence studies.

Mass Spectrometry Data

The mass spectrometry data for Doxycycline and its deuterated analogs are summarized below. The information has been compiled from various studies and provides insights into the expected parent and product ions in both positive and negative ionization modes.

Positive Ion Mode ESI-MS/MS Fragmentation Data
CompoundParent Ion (m/z)Product Ions (m/z)Notes
Doxycycline445.12, 444.8, 445.20[1][2]428.14, 428.2, 321.11, 153.99[1]The [M+H]⁺ ion is the protonated molecule. The ion at m/z 428 represents the loss of ammonia (-17 Da).
Doxycycline-d3895.11428.23The parent ion observed in one study corresponds to a dimer [2M+H]⁺. The product ion is consistent with the fragmentation of the monomer.[3]
This compound (inferred) ~450 ~433, ~326, ~154 The expected [M+H]⁺ for the monomeric form, with a molecular weight of 485.93 g/mol .[4] Fragmentation is predicted to follow that of unlabeled doxycycline.
Negative Ion Mode ESI-MS/MS Fragmentation Data
CompoundParent Ion (m/z)Product Ions (m/z)Notes
Doxycycline443.01[1]141.87, 217.00[1]The [M-H]⁻ ion is the deprotonated molecule. Fragmentation involves cleavage of the ring structure.[1]
This compound (inferred) ~448 (No data available) The expected [M-H]⁻ for the monomeric form. Fragmentation data for the deuterated analog in negative mode is not readily available in the literature.

Experimental Protocols

The following are detailed methodologies for the analysis of doxycycline using liquid chromatography-tandem mass spectrometry (LC-MS/MS), compiled from various research articles. These protocols can be adapted for the analysis of this compound.

Sample Preparation

1. Protein Precipitation (for plasma samples): [3]

  • To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) (for plasma samples): [5]

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte of interest with a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

3. Liquid-Liquid Extraction (LLE) (for plasma samples):

  • To 500 µL of plasma, add a suitable internal standard solution.

  • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used for the separation of doxycycline.[2][3][5]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[3][5]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for doxycycline analysis due to higher sensitivity.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions.

  • Key Parameters:

    • Capillary Voltage: ~3-5 kV

    • Source Temperature: ~100-150 °C[1]

    • Desolvation Temperature: ~350-500 °C[1]

    • Cone Voltage/Declustering Potential: Optimized to maximize the precursor ion intensity.

    • Collision Energy: Optimized to achieve efficient fragmentation of the precursor ion into the desired product ion.

Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for doxycycline analysis and its proposed fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation SPE Solid-Phase Extraction Plasma_Sample->SPE LLE Liquid-Liquid Extraction Plasma_Sample->LLE LC_Separation LC Separation (C18 Column) Protein_Precipitation->LC_Separation SPE->LC_Separation LLE->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

A typical experimental workflow for the analysis of doxycycline.

fragmentation_pathway Parent Doxycycline-d5 [M+H]⁺ m/z ~450 Fragment1 [M+H-NH₃]⁺ m/z ~433 Parent->Fragment1 - NH₃ Fragment2 Further Fragmentation m/z ~326 Fragment1->Fragment2 - C₅H₇NO₂ Fragment3 Characteristic Fragment m/z ~154 Fragment1->Fragment3 - C₁₄H₁₂D₅NO₄

Proposed fragmentation pathway of Doxycycline-d5 in positive ESI mode.

References

A Comprehensive Technical Guide to Doxycycline Hyclate-d5: Sourcing, Characterization, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Doxycycline hyclate-d5, a deuterated analog of the broad-spectrum antibiotic Doxycycline hyclate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on suppliers, purchasing options, technical specifications, and key experimental applications.

Sourcing and Procurement of this compound

The availability of high-purity this compound is crucial for research and development purposes. Several reputable suppliers specialize in the provision of stable isotope-labeled compounds for scientific applications.

Table 1: Prominent Suppliers of this compound

SupplierProduct NamePurityAvailable QuantitiesAdditional Information
MedChemExpressThis compound>98%Inquire for detailsLabeled as a deuterium-labeled Doxycycline hyclate.[1]
ClearsynthDoxycycline D5 HyclateHigh PurityMG, GMS, KGS, MLAccompanied by a Certificate of Analysis.[2]
Sigma-Aldrich (Merck)Doxycycline hyclate-d3-Inquire for detailsNote: This is a d3-labeled variant, which may also be suitable for similar applications.

Purchasing Options:

  • Research Quantities: Suppliers typically offer this compound in milligram to gram quantities, suitable for most laboratory-scale experiments.

  • Bulk Quantities: For larger-scale studies or drug development pipelines, inquiries for bulk quantities (kilograms) can be made directly to the suppliers.

  • Custom Synthesis: In cases where specific labeling patterns or higher isotopic enrichment are required, some suppliers may offer custom synthesis services.

It is imperative for researchers to request a Certificate of Analysis (CoA) upon purchase. The CoA provides critical information regarding the identity, purity, and isotopic enrichment of the compound, ensuring the reliability and reproducibility of experimental results. A typical CoA for Doxycycline hyclate includes data on its appearance, pH, and the presence of any related substances.[3]

Physicochemical Properties and Technical Data

This compound is structurally identical to Doxycycline hyclate, with the exception of five hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its primary application as an internal standard in mass spectrometry-based assays.

Table 2: Physicochemical Properties of Doxycycline Hyclate

PropertyValueReference
Chemical Formula C₂₂H₂₄N₂O₈·HCl·½C₂H₆O·½H₂O
Molecular Weight 512.94 g/mol [4]
CAS Number 24390-14-5[3][5]
Appearance Yellow crystalline powder[5]
Solubility Soluble in DMSO (100 mg/mL) and Water (50 mg/mL)[4]
Storage Conditions -20°C, protect from light, sealed[4]

Spectral Data:

  • Mass Spectrometry (MS): The mass spectrum of this compound will exhibit a molecular ion peak shifted by +5 m/z units compared to the unlabeled compound. This distinct mass difference allows for its use as an internal standard in quantitative LC-MS/MS analysis.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of this compound will show the absence of signals corresponding to the five deuterated positions. ¹³C NMR spectra will also be affected by the deuterium substitution.[7][8][9]

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies of doxycycline. Its utility stems from its similar chemical and physical properties to the unlabeled drug, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer, while being distinguishable by its mass.[]

Pharmacokinetic Study using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of doxycycline in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of Doxycycline hyclate (the analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a primary stock solution of this compound (the internal standard, IS) in the same solvent at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Serially dilute the analyte stock solution with blank biological matrix (e.g., drug-free plasma) to prepare a series of calibration standards at concentrations spanning the expected range of the study samples.

    • Prepare QC samples at low, medium, and high concentrations in the same manner from a separate weighing of the analyte.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of each calibration standard, QC sample, and study sample, add a fixed amount of the this compound internal standard working solution (e.g., 50 µL of a 1 µg/mL solution).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the following transitions:

        • Doxycycline: e.g., m/z 445.2 → 428.2

        • Doxycycline-d5: e.g., m/z 450.2 → 433.2

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of doxycycline in the QC and study samples by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological Sample Biological Sample Add IS (Doxy-d5) Add IS (Doxy-d5) Biological Sample->Add IS (Doxy-d5) Protein Precipitation Protein Precipitation Add IS (Doxy-d5)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Determination Concentration Determination Calibration Curve->Concentration Determination

Experimental workflow for a pharmacokinetic study using LC-MS/MS.

Doxycycline in Inducible Gene Expression: The Tet-On/Off System

Doxycycline is a key effector molecule in the widely used tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[10] These systems allow for the precise temporal control of gene expression in eukaryotic cells and transgenic organisms. The ability to switch gene expression on or off by the addition or removal of doxycycline is a powerful tool for studying gene function.

Mechanism of the Tet-On System:

  • Components: The system consists of two main components: the reverse tetracycline-controlled transactivator (rtTA) and a tetracycline-responsive promoter element (TRE) that drives the expression of the gene of interest (GOI).

  • Inactive State: In the absence of doxycycline, the rtTA protein is unable to bind to the TRE, and therefore, the transcription of the GOI is off.

  • Active State: When doxycycline is introduced, it binds to the rtTA protein, inducing a conformational change that allows rtTA to bind to the TRE. This binding recruits the cell's transcriptional machinery, leading to the expression of the GOI.

The concentration of doxycycline can be titrated to fine-tune the level of gene expression, and its removal leads to the cessation of transcription.

TetOnSystem cluster_no_dox No Doxycycline cluster_with_dox With Doxycycline rtTA_inactive rtTA TRE_inactive TRE rtTA_active rtTA GOI_inactive Gene of Interest TRE_inactive->GOI_inactive Transcription OFF Doxy Doxycycline Doxy->rtTA_active TRE_active TRE rtTA_active->TRE_active Binding GOI_active Gene of Interest TRE_active->GOI_active Transcription ON

The Tet-On inducible gene expression system.

Doxycycline as a Matrix Metalloproteinase (MMP) Inhibitor

Beyond its antibiotic properties, doxycycline is also known to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix components.[11] This inhibitory effect is observed at sub-antimicrobial concentrations and is independent of its antibacterial mechanism. Doxycycline's ability to modulate MMP activity has made it a subject of research in various pathological conditions characterized by excessive tissue remodeling, such as periodontitis, arthritis, and cancer metastasis.

The proposed mechanism of MMP inhibition by doxycycline involves the chelation of the zinc ion at the active site of the MMP enzyme, which is essential for its catalytic activity.

Table 3: MMPs known to be inhibited by Doxycycline

MMPFunction
MMP-2 (Gelatinase A) Degrades type IV collagen, a major component of basement membranes.
MMP-8 (Neutrophil Collagenase) Primarily degrades type I collagen.
MMP-9 (Gelatinase B) Degrades type IV and V collagens.
MMP-13 (Collagenase 3) Degrades a wide range of extracellular matrix components, including fibrillar collagens.

The use of this compound in studies investigating MMP inhibition would primarily be for the accurate quantification of doxycycline levels in biological samples to correlate drug concentration with the extent of MMP inhibition.

MMP_Inhibition Doxycycline Doxycycline MMP Active MMP (with Zn²⁺) Doxycycline->MMP Inactive_MMP Inactive MMP MMP->Inactive_MMP Inhibition ECM_Degradation ECM Degradation MMP->ECM_Degradation Catalyzes No_ECM_Degradation Inhibition of ECM Degradation

Inhibition of Matrix Metalloproteinase (MMP) by Doxycycline.

Conclusion

This compound is an indispensable tool for researchers engaged in the pharmacokinetic and metabolic studies of doxycycline. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical data. Furthermore, understanding the broader applications of doxycycline in regulating gene expression and inhibiting MMPs provides a richer context for its study. This guide has provided a foundational overview of sourcing, characterization, and key experimental protocols for this compound, aiming to facilitate its effective use in scientific research and drug development. Researchers are encouraged to consult the specific documentation provided by their chosen supplier for the most accurate and up-to-date information.

References

Methodological & Application

Application Note: High-Throughput Analysis of Doxycycline in Human Plasma Using Doxycycline-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doxycycline is a broad-spectrum tetracycline antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of doxycycline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive, specific, and robust LC-MS/MS method for the determination of doxycycline in human plasma. The use of a stable isotope-labeled internal standard, Doxycycline-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of doxycycline and its deuterated internal standard, Doxycycline-d5. After a simple protein precipitation extraction from plasma, the analyte and internal standard are separated on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The quantification is based on the ratio of the peak area of doxycycline to that of the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Doxycycline hyclate reference standard

  • Doxycycline hyclate-d5 (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., heparin)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of doxycycline and Doxycycline-d5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the doxycycline stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Doxycycline-d5 primary stock solution in a mixture of methanol and water (1:1, v/v).

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the Doxycycline-d5 internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC conditions below).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Doxycycline: 445.2 → 428.1Doxycycline-d5: 450.2 → 433.1*
Collision Energy Optimized for each transition
Dwell Time 100 ms

*Disclaimer: The MRM transition for Doxycycline-d5 is a predicted value based on the known fragmentation of doxycycline and requires experimental optimization on the specific mass spectrometer being used.

Data Presentation

The following table summarizes the quantitative performance of a typical LC-MS/MS method for doxycycline using a deuterated internal standard, based on published literature.[1][2][3]

ParameterResult
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Mean Recovery > 85%
Lower Limit of Quantification (LLOQ) 5 ng/mL

Mandatory Visualization

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Plasma Plasma Sample IS Add Doxycycline-d5 (IS) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Column C18 Column Reconstitute->LC_Column ESI ESI Source LC_Column->ESI Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Fragmentation Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Quantification Quantification (Peak Area Ratio) Detector->Quantification

Caption: LC-MS/MS workflow for doxycycline analysis.

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of doxycycline in human plasma. The use of Doxycycline-d5 as an internal standard ensures the accuracy and precision of the results, making this method suitable for a wide range of applications in clinical and pharmaceutical research.

References

Revolutionizing Doxycycline Bioanalysis: A Validated HPLC-MS/MS Method Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doxycycline is a broad-spectrum tetracycline antibiotic widely used in the treatment of various bacterial infections. Accurate and reliable quantification of doxycycline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of doxycycline in human plasma. The cornerstone of this method is the utilization of a deuterated internal standard, doxycycline-d3, which ensures the highest level of accuracy and precision by compensating for variations in sample preparation and instrument response.[1][2]

The use of a stable isotope-labeled internal standard, such as doxycycline-d3, is the gold standard in quantitative bioanalysis.[3][4] Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, thereby providing superior correction for matrix effects and extraction losses compared to structurally analogous internal standards.[3][5] This method, employing a simple protein precipitation for sample preparation, offers a rapid, sensitive, and reliable workflow for the bioanalysis of doxycycline.

Experimental Protocols

This section provides a comprehensive protocol for the quantification of doxycycline in human plasma using doxycycline-d3 as an internal standard.

Materials and Reagents
  • Doxycycline and Doxycycline-d3 reference standards were obtained from Alsachim, France.[1]

  • HPLC-grade methanol and acetonitrile were purchased from J.T. Baker, India.[1]

  • Formic acid (AR grade) was procured from Merck, India.[1]

  • Control human plasma was sourced from a certified blood bank.

  • All aqueous solutions were prepared using ultrapure water (18.2 MΩ·cm).

Instrumentation
  • HPLC System: A Shimadzu Nexera series UHPLC system or equivalent, equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060, Sciex API 4000, or equivalent) with an electrospray ionization (ESI) source.

  • Analytical Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm) or equivalent.[1]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare primary stock solutions of doxycycline and doxycycline-d3 in acetonitrile at a concentration of 10.0 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of doxycycline by serial dilution of the stock solution with a methanol:water (1:1, v/v) mixture to achieve concentrations for spiking into plasma.

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of doxycycline-d3 at a concentration of 200.0 pg/mL in the mobile phase.[1]

  • Calibration Standards and Quality Control Samples: Prepare calibration standards by spiking the appropriate working standard solutions into control human plasma to obtain final concentrations ranging from 6.0 to 768.0 pg/mL.[1] Prepare quality control (QC) samples at four concentration levels: LLOQ (6 pg/mL), LQC (18 pg/mL), MQC (360 pg/mL), and HQC (720 pg/mL) in the same manner.[1]

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of doxycycline and its deuterated internal standard from human plasma.[1]

  • To 150 µL of plasma sample in a polypropylene tube, add 10 µL of the 200 pg/mL doxycycline-d3 internal standard solution and vortex briefly.[1]

  • Add 20 µL of 0.1% formic acid and vortex for 30 seconds.[1]

  • Add 1 mL of acetonitrile, and vortex for 10 minutes to precipitate the plasma proteins.[1]

  • Centrifuge the samples at 15,000 rpm for 5 minutes at ambient temperature.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness at 45°C under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.[1]

HPLC-MS/MS Operating Conditions

Chromatographic Conditions:

ParameterValue
Column Discovery® C18, 2 cm × 2.1 mm, 5 μm[1]
Mobile Phase Methanol:Acetonitrile (20:80, v/v), pH 6.5 (adjusted with diluted ammonia)[1]
Flow Rate 0.7 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 10 µL[1]
Run Time 3.0 minutes[1]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Multiple Reaction Monitoring (MRM) Transitions
Doxycyclinem/z 445.20 → 428.10[1]
Doxycycline-d3m/z 895.11 → 428.23[1]
Ion Source Temperature 400°C
Nebulizer Gas Flow 3 L/min
Drying Gas Flow 15 L/min

Results and Data

The developed method was validated according to international guidelines. The use of a deuterated internal standard ensured high accuracy and precision.

Quantitative Data Summary

The validation results for the analysis of doxycycline in human plasma are summarized in the tables below.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (pg/mL)Correlation Coefficient (r²)
Doxycycline6.00 - 768.00> 0.9983[1]

Table 2: Precision and Accuracy

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ6.00< 1596.83 - 100.52[1]< 15100.48 - 104.27[1]
LQC18.000.39 - 3.68[1]97.33 - 99.58[1]0.28 - 3.18[1]100.48 - 104.27[1]
MQC360.000.39 - 3.68[1]97.33 - 99.58[1]0.28 - 3.18[1]100.48 - 104.27[1]
HQC720.000.39 - 3.68[1]97.33 - 99.58[1]0.28 - 3.18[1]100.48 - 104.27[1]

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix Effect
DoxycyclineHigh (Specific % not provided, but method described as having high recovery)[1]Minimal (Reduced by the use of deuterated internal standard)[1]
Doxycycline-d3High (Expected to be similar to doxycycline)Minimal (Compensates for matrix effects on the analyte)[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 150 µL Plasma Sample add_is Add 10 µL Doxycycline-d3 (IS) plasma->add_is add_acid Add 20 µL 0.1% Formic Acid add_is->add_acid ppt Add 1 mL Acetonitrile (Protein Precipitation) add_acid->ppt vortex Vortex 10 min ppt->vortex centrifuge Centrifuge 15,000 rpm, 5 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute inject Inject 10 µL reconstitute->inject hplc Chromatographic Separation (Discovery C18 Column) inject->hplc msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for the analysis of doxycycline in human plasma.

Role of the Deuterated Internal Standard

logical_relationship cluster_analyte Analyte (Doxycycline) cluster_is Internal Standard (Doxycycline-d3) cluster_process Analytical Process A_plasma Doxycycline in Plasma A_extracted Extracted Doxycycline A_plasma->A_extracted A_ionized Ionized Doxycycline A_extracted->A_ionized A_detected Detected Signal (Area_A) A_ionized->A_detected ratio Calculate Ratio (Area_A / Area_IS) A_detected->ratio IS_added Known Amount of Doxycycline-d3 Added IS_extracted Extracted Doxycycline-d3 IS_added->IS_extracted IS_ionized Ionized Doxycycline-d3 IS_extracted->IS_ionized IS_detected Detected Signal (Area_IS) IS_ionized->IS_detected IS_detected->ratio extraction Extraction Variability extraction->A_extracted extraction->IS_extracted matrix Matrix Effects (Ion Suppression/Enhancement) matrix->A_ionized matrix->IS_ionized instrument Instrument Variability instrument->A_detected instrument->IS_detected quantification Accurate Quantification ratio->quantification

Caption: Correction of variability using a deuterated internal standard.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable approach for the quantification of doxycycline in human plasma. The incorporation of a deuterated internal standard, doxycycline-d3, is critical for minimizing analytical variability and ensuring the accuracy of the results. The simple and rapid protein precipitation sample preparation protocol further enhances the throughput of this method, making it ideally suited for high-throughput bioanalytical laboratories conducting pharmacokinetic and bioequivalence studies. The presented validation data demonstrates that the method meets the stringent requirements for regulated bioanalysis.

References

Application Notes and Protocols for Doxycycline Hyclate-d5 in Tissue Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of doxycycline in tissue samples using doxycycline hyclate-d5 as an internal standard. The methodologies outlined are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of doxycycline in various biological matrices, as reported in the cited literature. These values can serve as a benchmark for method development and validation.

ParameterMatrixValueReference
Linearity RangeHuman Plasma0.055 - 7.612 µg/mL[1]
Human Serum0.010 - 7.005 µg/mL[2]
Lower Limit of Quantification (LLOQ)Human Plasma0.055 µg/mL[1]
Human Serum10 ng/mL[2]
Chicken Tissues5 µg/kg[3][4]
Limit of Detection (LOD)Chicken Tissues2 µg/kg[3][4]
Mean Extraction RecoveryHuman Plasma95.55%[1]
Human Serum95.8%[2]
Murine Tissues75.23% (bone marrow) to 101.33% (liver)[5]
Precision (%RSD)Human Plasma<14.83%[1]
Human Serum≤7.0%[2]

Experimental Protocols

This section details a generalized protocol for the extraction and analysis of doxycycline from tissue samples using this compound as an internal standard.

1. Materials and Reagents

  • Doxycycline Hyclate reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable mobile phase modifier)

  • Tissue homogenization buffer (e.g., phosphate-buffered saline)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve doxycycline hyclate and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock to a fixed concentration (e.g., 100 ng/mL) to be used for sample preparation.

3. Sample Preparation (Tissue Homogenization and Extraction)

  • Tissue Homogenization:

    • Accurately weigh a portion of the tissue sample (e.g., 100-500 mg).

    • Add a specific volume of homogenization buffer (e.g., 1:3 w/v).

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Extraction (Protein Precipitation - a common technique):

    • To a known volume of tissue homogenate (e.g., 100 µL), add the internal standard working solution.

    • Add 3 volumes of cold acetonitrile (or other suitable protein precipitation solvent) to precipitate proteins.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Doxycycline: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 445.2 → 428.2).

      • Doxycycline-d5: Monitor the transition of the deuterated parent ion to its corresponding product ion (e.g., m/z 450.2 → 433.2).

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both doxycycline and the doxycycline-d5 internal standard.

  • Calculate the peak area ratio (Doxycycline/Doxycycline-d5).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.

  • Determine the concentration of doxycycline in the tissue samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Standards Standards Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Spike_IS Spike with Doxycycline-d5 IS Homogenize->Spike_IS Extract Extraction (e.g., Protein Precipitation) Spike_IS->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Cal_Standards Calibration Standards Cal_Standards->LC_MS

Caption: Workflow for Doxycycline Bioanalysis in Tissue.

References

Application Note: Quantitative Analysis of Doxycycline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Doxycycline in human plasma. The protocol utilizes Doxycycline hyclate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput bioanalytical workflows. The method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Doxycycline is a broad-spectrum tetracycline antibiotic used in the treatment of a wide variety of bacterial infections and for malaria prophylaxis.[1] Accurate and reliable quantification of Doxycycline in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3] This document provides a comprehensive protocol for the analysis of Doxycycline in human plasma using LC-MS/MS with this compound as an internal standard, which corrects for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents
  • Doxycycline hyclate (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Drug-free Human Plasma

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxycycline and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Serially dilute the Doxycycline stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., in the range of 100 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Spiking Solution (500 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 500 ng/mL.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the Doxycycline working standards into blank human plasma to create calibration standards with a concentration range typically from 5 ng/mL to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the cold Internal Standard Spiking Solution (500 ng/mL Doxycycline-d5 in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
HPLC SystemStandard UHPLC/HPLC system
ColumnC18 Reverse Phase Column (e.g., 50 mm x 2.1 mm, 3.5 µm)[4]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.45 mL/min[4]
Gradient5% B to 95% B over 1.5 min, hold for 0.5 min, return to 5% B and re-equilibrate
Column Temperature40°C
Injection Volume10 µL[4]
Total Run Time~3.0 minutes[5]

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[4]
Ion Spray Voltage3000 V
Source Temperature500°C
Nebulizer Gas (Gas 1)50 psi
Heater Gas (Gas 2)50 psi
Curtain Gas30 psi
Collision Gas (CAD)Medium

Data Presentation: MRM Transitions

Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of the analyte and internal standard. The protonated precursor ions [M+H]⁺ are selected in the first quadrupole (Q1) and fragmented in the collision cell, with specific product ions monitored in the third quadrupole (Q3).

Table 3: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
Doxycycline445.2428.212623
This compound450.2428.2126 (Typical)23 (Typical)

Note: The transition for Doxycycline is well-established in the literature.[4][5] The transition for this compound is based on the expected mass shift of the precursor ion (+5 Da) and the common fragmentation pathway, which typically does not involve the deuterated positions. Optimal DP and CE values for the internal standard should be determined experimentally but are expected to be very similar to the non-labeled analyte.

Visualization

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data acquisition.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) (Blank, Standard, QC, or Unknown) add_is 2. Add 300 µL IS Solution (Doxycycline-d5 in Acetonitrile) plasma->add_is Protein Precipitation vortex1 3. Vortex (1 min) add_is->vortex1 centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant 5. Transfer Supernatant (200 µL) centrifuge->supernatant Separation hplc_vial 6. Transfer to HPLC Vial supernatant->hplc_vial inject 7. Inject 10 µL into LC System hplc_vial->inject separation 8. Chromatographic Separation (C18 Column) inject->separation detection 9. MS/MS Detection (ESI+, MRM Mode) separation->detection quant 10. Quantification (Peak Area Ratio vs. Concentration) detection->quant

Caption: Bioanalytical workflow for Doxycycline quantification.

Conclusion

This application note provides a complete and detailed LC-MS/MS method for the quantification of Doxycycline in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple protein precipitation protocol ensures the method is accurate, precise, and suitable for high-throughput analysis in a regulated bioanalytical laboratory.

References

Application of Doxycycline hyclate-d5 in Clinical Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline is a broad-spectrum tetracycline antibiotic used in the treatment of various bacterial infections and for malaria prophylaxis.[1][2] Its detection and quantification in biological samples are crucial for clinical toxicology, pharmacokinetic studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Doxycycline hyclate-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled analog closely mimics the physicochemical properties of the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantification of doxycycline in human plasma or serum for clinical toxicology screening purposes.

Principle of the Method

The method involves the extraction of doxycycline and the internal standard, this compound, from a biological matrix, followed by separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Protocols

Sample Preparation

Several extraction techniques can be employed to isolate doxycycline from plasma or serum. The choice of method depends on the desired level of sample cleanup and sensitivity.

1. Solid-Phase Extraction (SPE)

  • Protocol:

    • To 150 µL of plasma sample, add 50 µL of this compound working solution (internal standard).[5]

    • Add 0.6 mL of potassium dihydrogen phosphate buffer and vortex for 2 minutes.[5]

    • Condition a PLEXUS 30 mg/1cc SPE cartridge.[5]

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate washing solution (e.g., water or a low percentage of organic solvent).

    • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Protein Precipitation (PPT)

  • Protocol:

    • To a volume of plasma, add a specific volume of this compound working solution.

    • Add a precipitating agent such as acetonitrile, methanol, or perchloric acid (typically in a 3:1 ratio of solvent to plasma).[6]

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).

3. Liquid-Liquid Extraction (LLE)

  • Protocol:

    • To a volume of plasma, add the this compound internal standard.

    • Add an appropriate immiscible organic solvent (e.g., dichloromethane).[6]

    • Vortex the mixture to facilitate the extraction of the analyte and internal standard into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

The following tables summarize typical instrument parameters for the quantification of doxycycline using this compound as an internal standard.

Table 1: Liquid Chromatography Parameters

ParameterSettingReference
Column Discovery® C18, 2 cm × 2.1 mm, 5 µm[7]
Mobile Phase Methanol: Acetonitrile (20:80, v/v) with pH adjusted to 6.5[7]
Flow Rate 0.7 mL/min[7]
Injection Volume 10 µL-
Column Temperature Ambient or controlled (e.g., 40°C)-
Run Time 3.0 min[7]

Table 2: Mass Spectrometry Parameters

ParameterDoxycyclineDoxycycline-d3/d5Reference
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive[7]
Mass Transition (m/z) 445.20 → 428.10448.20 → 431.20 (indicative for d3)[7]
Collision Energy Optimized for fragmentationOptimized for fragmentation-
Dwell Time 200 ms200 ms-

Note: The exact mass transition for this compound may vary slightly depending on the deuteration pattern. The provided transition for Doxycycline-d3 is a close reference.

Method Validation Data

The following table presents typical validation parameters for LC-MS/MS methods for doxycycline quantification.

Table 3: Method Validation Summary

ParameterResultReference
Linearity Range 6.00 - 768.00 pg/mL[7]
0.010 - 7.005 µg/mL[8]
0.055 - 7.612 µg/mL[9]
Correlation Coefficient (r²) > 0.9983[7]
> 0.994[8]
0.9961[9]
Lower Limit of Quantification (LLOQ) 10 ng/mL[8]
0.055 µg/mL[9]
Accuracy 89.1 - 103.4%[8]
Precision (%CV) ≤ 7.0%[8]
< 14.83%[9]
Extraction Recovery 95.8%[8]
95.55%[9]

Sample Stability

Table 4: Doxycycline Stability in Human Plasma

ConditionDurationStabilityReference
Room Temperature 6 hoursStable[9]
Processed Samples (Autosampler) 30.20 hoursStable[9]
70 hours at 2-8°CStable[7]
Freeze-Thaw Cycles 3 cyclesStable[9]
Long-Term Storage 90 days at -30°CStable[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS Add Doxycycline-d5 (IS) Sample->Add_IS Extraction Extraction (SPE, PPT, or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for doxycycline quantification.

Simplified Mechanism of Action of Doxycycline

doxycycline_moa cluster_bacteria Bacterial Cell cluster_human Human Cell (Anti-inflammatory) Doxycycline_in Doxycycline Ribosome 30S Ribosomal Subunit Doxycycline_in->Ribosome binds to Protein_Synth Protein Synthesis Ribosome->Protein_Synth prevents binding of tRNA tRNA aminoacyl-tRNA Bacterial_Growth Bacterial Growth Inhibition Protein_Synth->Bacterial_Growth leads to Doxycycline_human Doxycycline MMPs Matrix Metalloproteinases (e.g., MMP-8, MMP-13) Doxycycline_human->MMPs inhibits Inhibition Inhibition Inflammation Tissue Degradation & Inflammation MMPs->Inflammation contributes to Inhibition->Inflammation reduces

Caption: Simplified signaling pathways of doxycycline.

Conclusion

The use of this compound as an internal standard provides a robust, reliable, and accurate method for the quantification of doxycycline in clinical toxicology screening. The detailed protocols and validation data presented herein offer a solid foundation for researchers and scientists to develop and implement this methodology in their laboratories. The high sensitivity and specificity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, make this the preferred technique for regulatory compliance and high-confidence quantitative analysis.

References

Troubleshooting & Optimization

Optimizing LC gradient for doxycycline and Doxycycline hyclate-d5 separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for optimizing the liquid chromatography (LC) separation of doxycycline and its deuterated internal standard, doxycycline hyclate-d5. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Should doxycycline and this compound be completely separated in the chromatogram?

A1: In most quantitative bioanalytical LC-MS/MS applications, the primary goal is for the deuterated internal standard (this compound) to co-elute with the analyte (doxycycline). This is because the internal standard is designed to mimic the analyte's behavior during sample preparation and ionization, thus compensating for any matrix effects and ensuring accurate quantification.[1][2][3][4][5] However, slight separation due to the chromatographic isotope effect can occur.[6] The acceptability of partial or baseline separation depends on the specific assay requirements and validation parameters.

Q2: What is the "chromatographic isotope effect" and how does it affect my separation?

A2: The chromatographic isotope effect refers to the potential for small differences in retention time between a compound and its stable isotope-labeled counterpart (e.g., deuterated).[6] Deuterium atoms are slightly larger and can exhibit minor differences in physicochemical properties compared to hydrogen atoms, which can lead to altered interactions with the stationary phase.[4] This can result in the deuterated standard eluting slightly earlier or later than the unlabeled analyte. The extent of this effect depends on the number and position of the deuterium labels, as well as the chromatographic conditions.[6]

Q3: What are the common degradation products of doxycycline I should be aware of?

A3: Doxycycline can degrade under various conditions, with the most common degradation products being 6-epidoxycycline and metacycline.[7][8] It is crucial for a stability-indicating method to be able to resolve doxycycline from these and other potential impurities.[9][10] Acidic conditions, in particular, are known to cause epimerization at the C4 and C6 positions.[11]

Q4: How does the mobile phase pH affect the retention and peak shape of doxycycline?

A4: The pH of the mobile phase is a critical parameter in the analysis of tetracycline antibiotics like doxycycline.[9][12][13] Doxycycline is an ionizable compound, and its retention and peak shape are highly dependent on the pH.[9][12] At a low pH (around 2.5), doxycycline exists as a cation, which generally results in good elution profiles from C18 columns.[7][9] As the pH increases, the ionization state changes, which can lead to longer retention times and potential peak broadening.[9] Controlling the mobile phase pH is essential for achieving reproducible and robust separations.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC separation of doxycycline and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and integration accuracy.

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase Ionized silanol groups on the silica-based column packing can interact with basic analytes like doxycycline, causing peak tailing. Lowering the mobile phase pH (e.g., to 2.5) can help to suppress this interaction.[14] Using a column with low silanol activity or end-capping can also mitigate this issue.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload Injecting too much sample can lead to peak fronting.[15] Reduce the injection volume or the sample concentration.
Column Contamination or Void Contamination at the column inlet or a void in the packing material can cause split or tailing peaks.[15] Back-flushing the column or replacing it may be necessary.
Issue 2: Inconsistent Retention Times

Fluctuations in retention time can affect peak identification and integration.

Potential Cause Recommended Solution
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to retention time drift.[15] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 5-10 column volumes of the initial mobile phase to pass through the column.
Mobile Phase pH Fluctuation Small variations in mobile phase pH can cause significant shifts in the retention of ionizable compounds like doxycycline.[12][13] Ensure the mobile phase is adequately buffered and prepared consistently.
Temperature Variations Changes in column temperature can affect retention times.[16] Using a column oven to maintain a constant temperature is crucial for reproducibility.
Pump Performance Issues Inaccurate or inconsistent mobile phase composition from the pump can lead to retention time variability. Regular pump maintenance and performance checks are recommended.
Issue 3: Unresolved Peaks (Analyte, Internal Standard, and Impurities)

Achieving adequate separation between all components is critical for accurate analysis.

Potential Cause Recommended Solution
Inadequate Gradient Profile The gradient may be too steep or the organic solvent range may not be optimal for separating doxycycline, its deuterated standard, and its epimers.[17][18] A shallower gradient can improve resolution.[18]
Incorrect Mobile Phase Composition The choice of organic solvent and aqueous modifier can significantly impact selectivity. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) or additives.
Suboptimal pH As pH affects the ionization and retention of doxycycline and its impurities, optimizing the mobile phase pH can improve resolution.[9][12]
Column with Insufficient Resolving Power A shorter column or one with larger particle size may not provide the necessary efficiency for a complex separation. Consider using a longer column or one with smaller particles (e.g., UPLC columns).

Experimental Protocols

This section provides a detailed methodology for a starting point in developing your LC method for doxycycline and this compound separation.

Recommended Starting LC Method

This method is a good starting point for achieving separation of doxycycline and its related substances. Optimization will likely be required based on your specific instrumentation and analytical goals.

Parameter Condition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 350 nm or Mass Spectrometry

This protocol is a composite based on common practices and may need to be adapted.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting doxycycline from plasma or serum.

  • To 100 µL of plasma/serum sample, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

Visualizations

The following diagrams illustrate key workflows and concepts in optimizing your LC method.

LC_Method_Development_Workflow cluster_0 Method Development start Define Analytical Goals scouting Scouting Gradient (e.g., 5-95% B) start->scouting eval1 Evaluate Peak Shape & Retention scouting->eval1 optimize_ph Optimize Mobile Phase pH eval1->optimize_ph Poor Peak Shape optimize_grad Optimize Gradient (Slope & Range) eval1->optimize_grad Poor Resolution final_method Final Optimized Method eval1->final_method Acceptable optimize_ph->scouting optimize_grad->scouting

Caption: A typical workflow for developing an optimized LC gradient method.

Troubleshooting_Peak_Tailing problem Peak Tailing Observed cause1 Secondary Silanol Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Sample Solvent Mismatch problem->cause3 solution1 Lower Mobile Phase pH cause1->solution1 solution2 Reduce Sample Concentration cause2->solution2 solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3

Caption: A troubleshooting guide for addressing peak tailing issues.

References

Technical Support Center: Doxycycline Hyclate-d5 & Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for ion suppression when using Doxycycline hyclate-d5 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing doxycycline?

A: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (like plasma, urine, or tissue homogenates) reduce the ionization efficiency of the target analyte (doxycycline) and/or the internal standard (this compound) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable pharmacokinetic data.[3][4] Given the complexity of biological matrices, ion suppression is a significant challenge in the bioanalysis of drugs like doxycycline.

Q2: Is this compound susceptible to ion suppression?

A: Yes, like most compounds analyzed by LC-MS/MS from biological samples, this compound can be susceptible to ion suppression. The extent of suppression is dependent on several factors including the sample matrix, the sample preparation method, and the chromatographic conditions. However, the primary advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the unlabeled doxycycline and experiences similar ion suppression effects.[5] This allows for the suppression effects to be normalized, leading to more accurate quantification. One study noted that using an isotopically labeled doxycycline internal standard helps to reduce matrix effect and improve reproducibility.[6]

Q3: What are the common causes of ion suppression in doxycycline analysis?

A: Common causes of ion suppression in doxycycline analysis include:

  • Co-eluting endogenous matrix components: Phospholipids, salts, and other small molecules from the biological sample can interfere with the ionization process.[3]

  • Poor sample clean-up: Inadequate removal of matrix components during sample preparation is a primary contributor to ion suppression.[5] Protein precipitation, while a simple and fast technique, often results in a greater degree of ion suppression compared to more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][7]

  • Suboptimal chromatographic conditions: If doxycycline and its internal standard co-elute with a large, unretained peak of matrix components at the beginning of the chromatogram, significant ion suppression can occur.[3]

  • Ionization source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][5]

Q4: How can I detect and assess ion suppression in my doxycycline assay?

A: A common method to assess ion suppression is the post-extraction spike experiment. This involves comparing the response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase).[2] A lower response in the matrix sample indicates ion suppression.

Another approach is the post-column infusion experiment. Here, a constant flow of a standard solution of the analyte is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of interfering components indicates the region of ion suppression.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting ion suppression issues with this compound.

Problem: Poor reproducibility and accuracy in QC samples.

Potential Cause: Variable ion suppression between samples.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • If using protein precipitation, consider optimizing the protein-to-precipitant ratio or trying different organic solvents (e.g., acetonitrile, methanol).

    • For more effective matrix removal, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). One study on tetracyclines found that a clean-up step using mixed-mode cation exchange SPE cartridges provided satisfactory results in reducing ion suppression.[8][9]

  • Optimize Chromatography:

    • Ensure that doxycycline and this compound are chromatographically separated from the bulk of the matrix components.

    • Modify the gradient profile to better separate the analyte from early eluting, unretained matrix components.

    • Consider using a different stationary phase or a column with a smaller particle size for improved resolution.

  • Check for Matrix Effects from Different Lots:

    • Analyze at least six different lots of blank matrix to ensure the method is not susceptible to variability between individual samples.[6]

Problem: Low signal intensity for both doxycycline and this compound.

Potential Cause: Significant ion suppression affecting both the analyte and the internal standard.

Troubleshooting Steps:

  • Dilute the Sample:

    • Diluting the sample extract can reduce the concentration of interfering matrix components.[4]

  • Change Ionization Mode:

    • If using ESI, and your instrument allows, consider switching to APCI, which is often less prone to ion suppression.[5]

    • If feasible for your analyte, switching from positive to negative ionization mode might also help, as fewer matrix components may ionize in negative mode.[1][5]

  • Optimize MS Source Parameters:

    • Adjust parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to potentially minimize the impact of matrix components on ionization.

Quantitative Data Summary

The following table summarizes findings from various studies on doxycycline analysis, highlighting parameters relevant to ion suppression.

AnalyteInternal StandardSample MatrixExtraction MethodIon Suppression AssessmentKey Finding
DoxycyclineDemeclocyclineHuman PlasmaSolid-Phase ExtractionNot explicitly quantified, but the method was successfully validated.The developed method was suitable for accurate determination of doxycycline.[10]
DoxycyclineDoxycycline-d3Human PlasmaProtein PrecipitationNo significant matrix effect was found in different sources of rat plasma.[6]The use of an isotopically labeled internal standard improved precision and accuracy by reducing matrix effects.[6]
Tetracyclines-Animal FeedSPE (Oasis MCX)Ion suppression profiles were recorded.SPE with mixed-mode cation exchange cartridges was effective in decreasing ion suppression.[8][9]

Experimental Protocols

Protocol 1: Post-Extraction Spike Method for Ion Suppression Assessment

Objective: To quantify the extent of ion suppression or enhancement.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Doxycycline and this compound standard solutions

  • Validated sample extraction reagents and hardware (e.g., protein precipitation solvent, SPE cartridges)

  • LC-MS/MS system

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of doxycycline and this compound into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample using your validated method. Spike the same amount of doxycycline and this compound as in Set A into the final extracted sample.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_validation Validation Problem Inconsistent/Inaccurate Results (Low Signal, Poor Reproducibility) AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Start Troubleshooting Dilute Dilute Sample Extract Problem->Dilute ChangeIon Change Ionization (APCI, Polarity Switch) Problem->ChangeIon ReviewPrep Review Sample Preparation AssessME->ReviewPrep Suppression Detected OptimizeLC Optimize Chromatography AssessME->OptimizeLC Suppression Detected ChangePrep Improve Sample Cleanup (SPE or LLE) ReviewPrep->ChangePrep ModifyLC Modify LC Method (Gradient, Column) OptimizeLC->ModifyLC Revalidate Re-validate Method ChangePrep->Revalidate ModifyLC->Revalidate Dilute->Revalidate ChangeIon->Revalidate

Caption: Troubleshooting workflow for ion suppression.

Signaling_Pathway cluster_source Ion Source cluster_process Ionization Process cluster_outcome Outcome Analyte Doxycycline & Doxycycline-d5 Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (Phospholipids, Salts) Matrix->Droplet Evaporation Solvent Evaporation Droplet->Evaporation Competition Competition for Surface/Charge SuppressedSignal Suppressed Ion Signal (Inaccurate Result) Competition->SuppressedSignal Interference AnalyteIons [Analyte+H]+ Competition->AnalyteIons Successful Ionization Evaporation->Competition

Caption: Mechanism of ion suppression in ESI.

References

Technical Support Center: Doxycycline Hyclate-d5 Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to assess the purity of a Doxycycline hyclate-d5 standard.

Frequently Asked Questions (FAQs)

1. What are the primary methods for assessing the purity of a this compound standard?

The primary methods for assessing the purity of a this compound standard include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC and UPLC are particularly useful for quantifying the main compound and detecting impurities.[][2] MS provides information on molecular weight and fragmentation, confirming the identity of the standard and its impurities.[] NMR is used to confirm the chemical structure.[][3]

2. What are the common impurities associated with Doxycycline hyclate?

Common impurities found in Doxycycline hyclate include process-related impurities and degradation products. Some of the known impurities are Impurity A (4-Epidoxycycline), Impurity B (Metacycline), Impurity C, Impurity D, Impurity E (Oxytetracycline), and Impurity F.[4][5] Degradation can occur under stress conditions such as exposure to acid, base, oxidation, heat, and light.[6][7]

3. How can I troubleshoot poor peak shape or tailing during HPLC analysis?

Poor peak shape and tailing in the HPLC analysis of tetracyclines like doxycycline are common issues.[8] This can be due to the chelation of tetracyclines with metal ions present in the silica gel of the chromatographic column.[8] To mitigate this, consider the following:

  • Mobile Phase Additives: Incorporate additives like ethylenediaminetetraacetic acid (EDTA) or triethylamine (TEA) into the mobile phase to chelate metal ions and reduce peak tailing.[2][8]

  • Column Choice: Utilize a column with end-capping to minimize interactions with residual silanols. A C8 or C18 column is commonly used.[2][9]

  • pH Adjustment: The pH of the mobile phase can significantly impact peak shape. Optimization of the mobile phase pH is crucial.[6][8]

4. What are the expected degradation products under different stress conditions?

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][8][10]

  • Acid and Base Hydrolysis: Doxycycline can degrade in both acidic and basic conditions.[9][6]

  • Oxidation: Degradation products can form upon exposure to oxidizing agents like hydrogen peroxide.[9][8]

  • Thermal Stress: Heat can lead to the formation of degradation products such as Metacycline and 6-Epidoxycycline.[11]

  • Photolysis: Exposure to light can also cause degradation.[9][7]

Troubleshooting Guides

HPLC Method Development and Validation

Issue: Difficulty in separating this compound from its impurities.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[9][6]

    • Modify the pH of the buffer. A pH of around 2.5 to 4.0 has been shown to be effective in some methods, while others use a higher pH of around 8.5.[2][6][8]

    • Incorporate additives like EDTA or TEA to improve peak shape.[2][8]

  • Select an Appropriate Column:

    • A reversed-phase C8 or C18 column is generally suitable.[2][9]

    • Consider the particle size and column dimensions for better resolution. Smaller particle sizes (e.g., 1.7 µm in UPLC) can provide higher efficiency.[10]

  • Adjust Flow Rate and Temperature:

    • Optimize the flow rate to achieve a balance between analysis time and resolution.[2][9]

    • Controlling the column temperature can improve reproducibility and peak shape.[2]

Sample Preparation

Issue: Inconsistent results or poor recovery.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Use a suitable diluent, such as a mixture of the mobile phase or a specific buffer, to ensure the standard is fully dissolved.[6] Sonication can aid in dissolution.[8]

  • Protect from Light and Degradation: Doxycycline solutions can be sensitive to light.[12] Prepare solutions fresh and store them protected from light.

  • Filtration: Filter the sample solution through a suitable membrane filter (e.g., 0.2 µm or 0.45 µm) to remove any particulate matter that could interfere with the analysis.[6]

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment

This protocol is based on a stability-indicating HPLC method.

Parameter Condition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm particle size[9][6]
Mobile Phase Acetonitrile and 0.01 M Potassium Dihydrogen Phosphate buffer (pH 4.0) in a 40:60 (v/v) ratio[9][6]
Flow Rate 1.0 mL/min[9][6]
Detection UV at 325 nm or 270 nm[2][9]
Column Temperature Ambient (e.g., 25 °C) or controlled (e.g., 55 °C)[2][9]
Injection Volume 20 µL or 25 µL[2][5]
Diluent Mobile phase or a 1:1 mixture of buffer and acetonitrile[6]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in the diluent to a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Compare the chromatogram of the sample to that of the standard. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: UPLC Method for Purity and Impurity Quantification

This protocol is based on a rapid and efficient UPLC method.

Parameter Condition
Column Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size[10]
Mobile Phase 75 mM Ammonium Acetate, 4 mM EDTA (pH 8.8) and Acetonitrile in a 97:3 (v/v) ratio[10]
Flow Rate 1.2 mL/min[10]
Detection UV at 270 nm[10]
Column Temperature 55 °C[10]
Injection Volume Not specified, typically 1-5 µL for UPLC

Procedure:

  • Solution Preparation: Prepare standard and sample solutions as described in the HPLC protocol, using the UPLC mobile phase as the diluent.

  • Chromatography: Inject the solutions into the UPLC system.

  • Analysis: The shorter run time of UPLC allows for faster analysis. Quantify the purity and any detected impurities based on the peak areas.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation A Weigh this compound Standard B Dissolve in appropriate diluent A->B C Sonicate to ensure complete dissolution B->C D Filter the solution C->D E HPLC / UPLC Analysis D->E Inject/Analyze Sample F Mass Spectrometry (MS) D->F Inject/Analyze Sample G NMR Spectroscopy D->G Inject/Analyze Sample H Quantify Purity (Area % in HPLC/UPLC) E->H I Identify Impurities (MS, Reference Standards) F->I J Confirm Structure (NMR) G->J K Final Purity Report H->K I->K J->K

Caption: Workflow for assessing the purity of a this compound standard.

HPLC_Troubleshooting cluster_solutions Troubleshooting Steps cluster_mobile_phase Mobile Phase Optimization start Poor Peak Shape / Tailing in HPLC A Optimize Mobile Phase start->A B Select Appropriate Column start->B C Adjust Flow Rate & Temperature start->C A1 Adjust Organic/Aqueous Ratio A->A1 A2 Modify pH A->A2 A3 Add Chelating Agents (EDTA, TEA) A->A3 end Improved Peak Shape B->end C->end A1->end A2->end A3->end

Caption: Troubleshooting guide for common HPLC issues with Doxycycline analysis.

References

Preventing isotopic exchange in Doxycycline hyclate-d5 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing isotopic exchange in Doxycycline hyclate-d5 solutions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, this is a concern because it compromises the isotopic purity of the standard, which is critical for its use in quantitative analyses such as LC-MS, where it often serves as an internal standard.[2][3] The loss of deuterium can lead to inaccurate quantification of the unlabeled doxycycline.

Q2: What are the primary factors that can induce isotopic exchange in this compound solutions?

A2: The primary factors that can induce hydrogen-deuterium exchange include:

  • pH: The rate of exchange is highly dependent on the pH of the solution. Acidic or basic conditions can catalyze the exchange of labile protons.[4] For tetracyclines like doxycycline, pH also affects degradation.[5]

  • Solvent: Protic solvents (e.g., water, methanol) are sources of hydrogen atoms and can facilitate exchange. The type of solvent system can also influence the stability of doxycycline solutions.[6][7]

  • Temperature: Higher temperatures can accelerate the rate of both isotopic exchange and chemical degradation.[5]

  • Light Exposure: Doxycycline solutions should be protected from direct sunlight, as light can contribute to degradation.[8]

Q3: How should I prepare stock solutions of this compound to minimize isotopic exchange?

A3: To prepare stock solutions with minimal risk of isotopic exchange, it is recommended to use aprotic solvents like DMSO or dimethylformamide, purged with an inert gas.[9][10] If aqueous buffers are necessary for subsequent dilutions, they should be prepared fresh and used immediately.[9][10] For long-term storage, it is best to store the compound as a solid at -20°C.[9][10]

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store aqueous solutions of doxycycline for more than one day.[9][10] If aqueous solutions are necessary, they should be stored at 2-8°C and protected from light.[11] For longer-term storage of solutions, consider freezing them immediately after preparation, which has been shown to maintain stability for up to 8 weeks for doxycycline hyclate in Sterile Water for Injection.[8]

Q5: How can I detect if isotopic exchange has occurred in my this compound solution?

A5: High-resolution mass spectrometry (HRMS) is a sensitive method to assess the isotopic purity of deuterated compounds.[12][13] By analyzing the mass spectrum, you can determine the relative abundance of the deuterated and non-deuterated forms of doxycycline.

Troubleshooting Guide

Problem Potential Causes Recommended Actions
Loss of Isotopic Purity in this compound Standard Inappropriate Solvent: Use of protic solvents (water, methanol) for prolonged storage.Prepare stock solutions in aprotic solvents like DMSO or dimethylformamide. If aqueous solutions are needed, prepare them fresh and use them immediately.[9][10]
Incorrect pH: Storage in highly acidic or basic solutions.Maintain the pH of the solution as close to neutral as possible, unless the experimental protocol requires otherwise. Be aware that the minimum exchange rate for amide protons in proteins is around pH 2.6, but doxycycline has multiple potentially exchangeable sites.[1]
Elevated Storage Temperature: Storage at room temperature or higher for extended periods.Store stock solutions at -20°C as a solid or in an appropriate aprotic solvent.[9][10] Refrigerate aqueous solutions at 2-8°C for short-term storage (up to 48 hours).[11]
Light Exposure: Prolonged exposure to direct sunlight or artificial light.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[8][14]
Water Contamination: Absorption of atmospheric moisture by hygroscopic solvents.Handle deuterated compounds and solvents under a dry, inert atmosphere (e.g., nitrogen or argon).[15][16] Use single-use ampoules of solvents when possible to prevent moisture contamination.[15][16]
Inconsistent Quantitative Results Degradation of Doxycycline: In addition to isotopic exchange, the doxycycline molecule itself may be degrading.Follow recommended storage and handling procedures to ensure the chemical stability of doxycycline.[5][6] A stability-indicating UPLC method can be used to check for degradation products.[17]
Variable Isotopic Exchange: The extent of exchange may differ between samples and standards.Ensure that samples and standards are prepared and stored under identical conditions (solvent, pH, temperature, time).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Inert gas (e.g., Argon or Nitrogen)

    • Amber glass vial with a PTFE-lined cap

    • Calibrated analytical balance

    • Micropipettes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a tared amber glass vial.

    • Under a stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Purge the headspace of the vial with inert gas before final capping.

    • Store the stock solution at -20°C.

Protocol 2: Assessment of Isotopic Purity using LC-MS
  • Objective: To determine the percentage of deuterium incorporation in this compound.

  • Instrumentation:

    • Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[17]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 400-500

    • Resolution: >10,000

    • Data Analysis:

      • Extract the ion chromatograms for the theoretical m/z of unlabeled doxycycline and Doxycycline-d5.

      • From the mass spectrum of the Doxycycline-d5 peak, determine the peak areas for the monoisotopic masses of both the d5 and d0 (unlabeled) species.

      • Calculate the isotopic purity as: % Isotopic Purity = [Area(d5) / (Area(d5) + Area(d0))] * 100

Data Summary

Parameter Condition Recommendation/Observation Reference
Solid Storage -20°CStable for at least two years.[9]
Aqueous Solution Storage 2-8°C, protected from lightUse within 48 hours.[11]
-20°C (in Sterile Water for Injection)Stable for 8 weeks.[8]
Organic Solvent Stock DMSO or DimethylformamideSoluble at approximately 1 mg/mL. Purge with inert gas.[9][10]
pH Stability Acidic (pH 2.5)Used in some HPLC mobile phases, but prolonged exposure may lead to degradation.[5]
Light Sensitivity Direct sunlightMust be protected from direct sunlight during storage and infusion.[8]

Visualizations

Workflow cluster_prep Solution Preparation cluster_use Experimental Use cluster_qc Quality Control start Weigh Solid Doxycycline-d5 dissolve Dissolve in Aprotic Solvent (e.g., Anhydrous DMSO) start->dissolve purge Purge with Inert Gas dissolve->purge store Store Stock at -20°C in Amber Vial purge->store dilute Prepare Fresh Working Solutions store->dilute check_purity Periodically Check Isotopic Purity via HRMS store->check_purity analyze Perform Experiment (e.g., LC-MS) dilute->analyze dilute->check_purity

Caption: Recommended workflow for preparing and handling this compound solutions.

Troubleshooting cluster_investigation Investigation Steps cluster_solutions Corrective Actions start Problem: Loss of Isotopic Purity check_solvent Solvent Check: Protic or Aprotic? start->check_solvent check_storage Storage Check: Temp, Light, Duration? start->check_storage check_ph pH Check: Acidic/Basic? start->check_ph check_handling Handling Check: Inert Atmosphere? start->check_handling use_aprotic Action: Use Anhydrous Aprotic Solvent check_solvent->use_aprotic Protic correct_storage Action: Store at -20°C, Protect from Light check_storage->correct_storage Improper neutral_ph Action: Adjust to Neutral pH for Storage check_ph->neutral_ph Non-neutral use_inert Action: Handle Under Inert Gas check_handling->use_inert No

Caption: Troubleshooting decision tree for loss of this compound isotopic purity.

References

Technical Support Center: Doxycycline Hyclate-d5 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Doxycycline hyclate-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to in-source fragmentation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is a phenomenon where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before reaching the mass analyzer.[1] This can be problematic for quantitative analysis as it reduces the intensity of the intended precursor ion, potentially leading to decreased sensitivity and inaccurate quantification. For isotopically labeled internal standards like this compound, understanding and controlling ISF is critical to ensure reliable analytical results.

Q2: What are the common fragment ions observed for Doxycycline in ESI-MS?

In positive ion mode ESI-MS, doxycycline typically forms a protonated molecule [M+H]⁺. Common fragment ions result from neutral losses of water (H₂O) and ammonia (NH₃). Key fragments for non-deuterated doxycycline (molecular weight 444.44 g/mol ) include m/z 427 ([M+H-H₂O]⁺) and m/z 410 ([M+H-NH₃-H₂O]⁺).[2][3] In some cases, a fragment at m/z 321 can also be observed.[4]

Q3: How does the fragmentation of this compound differ from the non-deuterated form?

The fragmentation pathways remain the same, but the mass-to-charge ratios (m/z) of the precursor and fragment ions will be shifted by the mass of the deuterium labels. This compound has a molecular weight of approximately 449.47 g/mol (for the free base). The exact mass shift will depend on the location of the deuterium atoms. Based on commercially available standards, the deuterium labels are typically on the C6-methyl group and the dimethylamino group. Therefore, the expected protonated molecule [M+H]⁺ for Doxycycline-d5 would be at approximately m/z 450.2. The corresponding fragment ions would also be shifted.

Troubleshooting Guide: In-Source Fragmentation of this compound

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Issue 1: Low intensity of the precursor ion ([M+H]⁺) and high intensity of fragment ions in the full scan MS spectrum.

Cause: Excessive in-source fragmentation due to overly energetic ion source conditions.

Solutions:

  • Optimize the Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is one of the most critical parameters influencing in-source fragmentation.[5] A higher cone voltage increases the energy of ions, leading to more fragmentation.

    • Recommendation: Start with a low cone voltage (e.g., 10-20 V) and gradually increase it while monitoring the intensities of the precursor and fragment ions. The optimal value will maximize the precursor ion signal while minimizing fragmentation.

  • Adjust the Ion Source Temperature: Higher source temperatures can also contribute to the thermal degradation and fragmentation of the analyte.[5]

    • Recommendation: Begin with a lower source temperature (e.g., 100-120 °C) and assess its impact on fragmentation. Increase the temperature only if necessary to improve desolvation, while keeping an eye on the fragment ion intensities.

Quantitative Impact of Cone Voltage on Doxycycline Fragmentation (Hypothetical Data)

The following table illustrates the expected trend of ion intensities with varying cone voltages. Actual values will depend on the specific instrument and experimental conditions.

Cone Voltage (V)[M+H]⁺ Relative Intensity (%)[M+H-H₂O]⁺ Relative Intensity (%)[M+H-NH₃-H₂O]⁺ Relative Intensity (%)
20955<1
4070255
60405010
80156520

This table provides a conceptual representation. Users should perform their own optimization experiments.

Issue 2: Inconsistent quantification results for this compound.

Cause: Uncontrolled and variable in-source fragmentation can lead to fluctuations in the precursor ion intensity, affecting the accuracy and precision of quantification.

Solutions:

  • Methodical Parameter Optimization: A systematic optimization of ESI source parameters is crucial for developing a robust and reproducible method.

  • Use of an Appropriate Internal Standard: While this compound is the internal standard, ensuring its fragmentation behavior is consistent and predictable is key. If significant in-source fragmentation of the analyte is unavoidable, it's important that the internal standard experiences similar fragmentation under the same conditions.

Experimental Protocols

Protocol for Optimizing ESI-MS Parameters to Minimize In-Source Fragmentation

This protocol outlines the steps to systematically optimize the cone voltage and source temperature for the analysis of this compound.

1. Sample Preparation:

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Initial Instrument Settings (Example):

  • Flow Rate: 0.4 mL/min

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20 V

  • Source Temperature: 120 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

3. Cone Voltage Optimization:

  • Infuse the this compound standard solution directly into the mass spectrometer.

  • Acquire full scan mass spectra at a series of cone voltages (e.g., in 5 or 10 V increments from 10 V to 80 V), keeping all other parameters constant.

  • For each spectrum, record the absolute and relative intensities of the precursor ion ([M+H]⁺, m/z ~450.2) and the major fragment ions (e.g., [M+H-H₂O]⁺, m/z ~432.2).

  • Plot the ion intensities versus the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing fragmentation.

4. Source Temperature Optimization:

  • Set the cone voltage to the optimized value determined in the previous step.

  • Acquire full scan mass spectra at a series of source temperatures (e.g., in 10 °C increments from 100 °C to 150 °C), keeping all other parameters constant.

  • Record the intensities of the precursor and fragment ions at each temperature.

  • Select a temperature that provides efficient desolvation without inducing significant thermal fragmentation.

5. Final Method Verification:

  • Once the optimal cone voltage and source temperature are determined, analyze a set of calibration standards and quality control samples to verify the method's performance, including linearity, accuracy, and precision.

Visualizations

This compound Fragmentation Pathway

Doxycycline_Fragmentation M Doxycycline-d5 [M+H]⁺ (m/z ≈ 450.2) F1 [M+H-H₂O]⁺ (m/z ≈ 432.2) M->F1 - H₂O F2 [M+H-NH₃-H₂O]⁺ (m/z ≈ 415.2) F1->F2 - NH₃

Caption: Proposed ESI-MS fragmentation of Doxycycline-d5.

Experimental Workflow for Method Optimization

Workflow cluster_prep Preparation cluster_optim Optimization cluster_analysis Analysis cluster_verify Verification Prep Prepare Doxycycline-d5 Standard Solution Infuse Infuse Standard into MS Prep->Infuse CV_Optim Vary Cone Voltage Infuse->CV_Optim Analyze Monitor Ion Intensities CV_Optim->Analyze Temp_Optim Vary Source Temperature Temp_Optim->Analyze Analyze->Temp_Optim Set Optimal CV Determine Determine Optimal Parameters Analyze->Determine Verify Verify Method Performance Determine->Verify

Caption: Workflow for optimizing ESI-MS parameters.

Logical Relationship for Troubleshooting

Troubleshooting Problem Low Precursor Ion High Fragment Ions Cause Excessive In-Source Fragmentation Problem->Cause Solution1 Decrease Cone Voltage Cause->Solution1 Solution2 Decrease Source Temperature Cause->Solution2

Caption: Troubleshooting logic for in-source fragmentation.

References

Correcting for isotopic contribution from Doxycycline hyclate-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Doxycycline hyclate-d5 as an internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis. Because it is chemically almost identical to the unlabeled analyte (Doxycycline), it can be added to a sample at a known concentration to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2] The use of a SIL internal standard is considered the gold standard for compensating for matrix effects, which can cause ion suppression or enhancement.[1][3][4]

Q2: What is isotopic contribution, and why does it need to be corrected?

A2: Isotopic contribution, or isotopic overlap, refers to the signal from the internal standard that overlaps with the signal of the unlabeled analyte, and vice versa. This occurs for two main reasons:

  • Natural Abundance of Heavier Isotopes in the Analyte: Unlabeled Doxycycline contains a small percentage of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). These contribute to signals at masses slightly higher than the monoisotopic mass (M+1, M+2, etc.), which can potentially interfere with the signal of the deuterated internal standard.

  • Incomplete Labeling of the Internal Standard: The synthesis of this compound is never 100% complete. This results in a small percentage of molecules with fewer than five deuterium atoms (d4, d3, d2, d1) and even some completely unlabeled molecules (d0).[5] The d0 version of the internal standard will have the same mass as the analyte and contribute to its signal, leading to an overestimation of the analyte's concentration if not corrected.[1]

Q3: Where can I find the isotopic distribution of my this compound lot?

A3: The isotopic distribution is typically provided in the Certificate of Analysis (CoA) from the supplier. This document will detail the percentage of each isotopologue (d0, d1, d2, d3, d4, d5). If it is not on the CoA, you should contact the manufacturer's technical support. It is crucial to use the lot-specific isotopic distribution for the most accurate corrections.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A4: Yes, under certain conditions, deuterium atoms can exchange with protons (hydrogen atoms), particularly if they are located on heteroatoms (like -OH, -NH) or are in acidic or basic environments.[1][6] This can alter the isotopic distribution of the internal standard and compromise the accuracy of the assay. It is important to assess the stability of the labeled internal standard under the conditions of your sample preparation and storage.

Troubleshooting Guides

Issue 1: Unexpectedly High Analyte Concentration at Low Levels (LLOQ)
  • Possible Cause: Contribution from the unlabeled (d0) component of the this compound internal standard.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Carefully review the Certificate of Analysis for your lot of this compound to determine the percentage of the d0 isotopologue.

    • Analyze a "Blank" with Internal Standard: Prepare a blank matrix sample (e.g., plasma from an untreated subject) and spike it only with the this compound internal standard at the concentration used in your assay.

    • Monitor the Analyte Channel: Analyze this sample and measure the peak area in the mass transition for the unlabeled Doxycycline. A significant signal indicates a contribution from the internal standard.

    • Apply Correction: Use the appropriate correction formula (see Experimental Protocols) to subtract the contribution of the d0 impurity from the measured analyte signal in your study samples.

Issue 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
  • Possible Cause 1: Chromatographic Shift between Analyte and Internal Standard. Deuterated compounds can sometimes elute slightly earlier than their unlabeled counterparts in reverse-phase chromatography (the "isotope effect").[7][8] If there is a region of strong ion suppression at the elution time, this small shift can cause the analyte and internal standard to experience different degrees of matrix effects, leading to variable area ratios.[1][8]

    • Troubleshooting Steps:

      • Overlay Chromatograms: Carefully examine the chromatograms of the analyte and this compound. Look for any consistent shift in retention time.

      • Assess Matrix Effects: Infuse a constant concentration of the analyte and internal standard post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of your compounds indicates ion suppression.

      • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, flow rate, column chemistry) to ensure the analyte and internal standard co-elute as closely as possible, especially if they are in a region of changing matrix effects.

  • Possible Cause 2: In-source Instability or H/D Exchange. The deuterated standard may be unstable under the mass spectrometer's ion source conditions or undergoing hydrogen-deuterium exchange.[1][6]

    • Troubleshooting Steps:

      • Vary Source Parameters: Systematically vary ion source parameters (e.g., temperature, voltages) to see if the analyte/internal standard ratio stabilizes.

      • Assess Stability in Solution: Incubate the this compound in the final sample solvent for varying amounts of time before injection to check for degradation or H/D exchange.

Issue 3: Non-linear Calibration Curve, Especially at the High End
  • Possible Cause: Isotopic contribution from the analyte's naturally abundant heavier isotopes (e.g., ¹³C) to the internal standard's mass channel. This becomes more pronounced at high analyte concentrations.

  • Troubleshooting Steps:

    • Analyze a High Concentration Standard without Internal Standard: Prepare a sample with the highest concentration of unlabeled Doxycycline and no internal standard.

    • Monitor the Internal Standard Channel: Analyze this sample and measure the peak area in the mass transition for this compound. A signal here confirms "crosstalk" from the analyte to the internal standard channel.

    • Apply a Correction Algorithm: More advanced data processing software can perform corrections for this type of overlap. Alternatively, a mathematical correction can be applied (see Experimental Protocols).

Data Presentation

For accurate quantification, the isotopic distribution of both the unlabeled analyte (due to natural abundance) and the labeled internal standard must be considered.

Table 1: Illustrative Isotopic Distribution of Doxycycline and this compound

Mass ShiftDoxycycline (Analyte) - Natural AbundanceThis compound (Internal Standard) - Example Lot
M+0 (d0)~74.5%0.5%
M+1 (d1)~19.8%1.0%
M+2 (d2)~4.5%2.5%
M+3 (d3)~1.0%5.0%
M+4 (d4)~0.2%15.0%
M+5 (d5)-76.0%

Note: The isotopic distribution for Doxycycline is an approximation based on its chemical formula (C₂₂H₂₄N₂O₈). The distribution for this compound is a hypothetical but realistic example for a commercial lot and should be replaced with data from the actual Certificate of Analysis.

Experimental Protocols

Protocol 1: Determining the Contribution of the Internal Standard to the Analyte Signal
  • Objective: To quantify the signal in the analyte channel that originates from the d0 impurity in the this compound.

  • Procedure: a. Prepare a series of calibration standards containing a constant concentration of this compound and varying concentrations of unlabeled Doxycycline. b. Prepare a "zero calibrator" (blank matrix + internal standard, no analyte). c. Analyze the samples by LC-MS/MS. d. Measure the peak area of the analyte (A_analyte) and the internal standard (A_IS) for all samples. e. In the zero calibrator, any signal in the analyte channel is due to the d0 impurity. Calculate the contribution factor (CF): CF = (A_analyte in zero calibrator) / (A_IS in zero calibrator)

  • Correction Calculation: For all unknown samples, the corrected analyte area (A_analyte_corr) is calculated as: A_analyte_corr = A_analyte_measured - (CF * A_IS_measured)

Protocol 2: Determining the Contribution of the Analyte to the Internal Standard Signal
  • Objective: To quantify the signal in the internal standard channel that originates from the naturally abundant heavy isotopes of the analyte.

  • Procedure: a. Prepare a sample containing only the highest concentration of unlabeled Doxycycline (no internal standard). b. Analyze the sample and measure the peak area in the mass transition of the internal standard (A_IS_crosstalk) and the analyte (A_analyte_high). c. Calculate the crosstalk factor (XF): XF = A_IS_crosstalk / A_analyte_high

  • Correction Calculation: For all unknown samples, the corrected internal standard area (A_IS_corr) is calculated as: A_IS_corr = A_IS_measured - (XF * A_analyte_measured)

Mandatory Visualizations

Isotopic_Correction_Workflow Workflow for Isotopic Correction cluster_prep Sample Preparation & Analysis cluster_correction Data Processing & Correction cluster_quant Quantification prep_samples Prepare Samples: - Zero Calibrator (IS only) - High Analyte Calibrator (Analyte only) - Study Samples (Analyte + IS) analyze_lcms Analyze all samples by LC-MS/MS prep_samples->analyze_lcms calc_cf Calculate Contribution Factor (CF) from Zero Calibrator analyze_lcms->calc_cf calc_xf Calculate Crosstalk Factor (XF) from High Analyte Calibrator analyze_lcms->calc_xf correct_analyte Correct Analyte Area: A_corr = A_meas - (CF * A_IS) analyze_lcms->correct_analyte correct_is Correct IS Area: IS_corr = IS_meas - (XF * A_analyte) analyze_lcms->correct_is calc_cf->correct_analyte calc_xf->correct_is calc_ratio Calculate Corrected Area Ratio: Ratio = A_corr / IS_corr correct_analyte->calc_ratio correct_is->calc_ratio quantify Quantify Analyte Concentration using Calibration Curve calc_ratio->quantify

Caption: Experimental workflow for correcting isotopic contributions.

Signaling_Pathway Logical Relationship of Isotopic Overlap Analyte Unlabeled Analyte (Doxycycline) Analyte_Signal Measured Analyte Signal Analyte->Analyte_Signal Main Contribution IS_Signal Measured IS Signal Analyte->IS_Signal Natural Abundance (¹³C, etc.) IS Labeled Internal Standard (Doxycycline-d5) IS->Analyte_Signal Isotopic Impurity (d0) IS->IS_Signal Main Contribution

Caption: Diagram illustrating the sources of isotopic overlap.

References

Troubleshooting poor peak shape with Doxycycline hyclate-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape observed during the chromatographic analysis of Doxycycline hyclate-d5.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions.

Q1: Why am I observing significant peak tailing with my this compound peak?

Peak tailing is a common issue when analyzing tetracycline antibiotics like doxycycline.[1] Several factors can contribute to this problem:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on silica-based columns can interact with the basic functional groups of doxycycline, leading to tailing.

  • Metal Chelation: Doxycycline can chelate with divalent and trivalent metal cations (e.g., iron, aluminum, calcium) present in the HPLC system, sample, or on the surface of the silica stationary phase.[1] This interaction can cause significant peak tailing.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. This is a classic symptom of column overload, which can also cause a decrease in retention time as the injected mass increases.[2]

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to tailing for all peaks in the chromatogram.[3]

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column: Employ a column with high-purity silica and robust end-capping to minimize silanol interactions.

  • Incorporate a Chelating Agent: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase to bind metal ions and prevent them from interacting with doxycycline.[4][5]

  • Optimize Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization state of both the doxycycline molecule and the stationary phase, which can help reduce secondary interactions.[1] A lower pH (around 2.5) is often used.[1][5][6]

  • Reduce Sample Concentration: To check for overload, dilute your sample and inject a smaller mass onto the column. If peak shape improves, overload was the likely cause.[2]

  • Flush the Column: If all peaks are tailing, try flushing the column to remove contaminants. If this does not resolve the issue, you may need to replace the column.[3]

Q2: My this compound peak is fronting. What are the potential causes?

Peak fronting is less common than tailing for doxycycline but can occur under certain conditions:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

  • High Injection Volume: Injecting a large volume of sample, especially in a strong solvent, can lead to peak fronting. A general guideline is to keep the injection volume between 1-5% of the total column volume.

  • Column Overload: While often associated with tailing, severe overload can sometimes manifest as fronting, particularly if the sample solvent is mismatched.[7]

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Check for Method Inconsistencies: One user in a chromatography forum reported issues with fronting when developing a method and tried various columns and mobile phases.[8] Ensure your method parameters are appropriate for doxycycline.

Q3: The peak for this compound is broad. How can I improve the peak width?

Broad peaks can be a sign of several issues, leading to poor resolution and reduced sensitivity.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

  • Column Degradation: A void at the head of the column, often caused by silica dissolution at high pH, can lead to broad peaks for all analytes.[9]

  • Slow Gradient or Isocratic Elution: A mobile phase that is too weak can result in excessive retention and broader peaks.

  • Sub-optimal Flow Rate: A flow rate that is too high or too low for the column dimensions can reduce efficiency and broaden peaks.

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Use tubing with the smallest appropriate internal diameter and keep the length as short as possible.

  • Check Column Health: If all peaks are broad, consider replacing the column. A loss of efficiency is a common indicator of a failing column.[2]

  • Optimize Mobile Phase Composition and Gradient: If using a gradient, ensure it is steep enough to elute the analyte in a reasonable time. For isocratic methods, you may need to increase the percentage of the organic modifier.

  • Adjust Flow Rate: Optimize the flow rate for your column dimensions and particle size to achieve the best efficiency.

Experimental Protocols

Below is a typical experimental protocol for the analysis of this compound by RP-HPLC. This serves as a starting point and may require optimization for your specific application.

Objective: To achieve a sharp, symmetrical peak for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Ethylenediaminetetraacetic acid (EDTA)

  • Triethylamine

  • Phosphoric acid or Hydrochloric acid

Instrumentation:

  • HPLC or UPLC system with a UV or MS detector

  • Reversed-phase C8 or C18 column (e.g., Waters XBridge BEH C8, 150 x 4.6 mm, 3.5 µm)[5]

Procedure:

  • Mobile Phase A Preparation (Aqueous):

    • Dissolve potassium phosphate to a final concentration of 25 mM in HPLC-grade water.[5]

    • Add EDTA to a final concentration of 2 mM.[5]

    • Add 0.5 mL of triethylamine per liter of solution.[5]

    • Adjust the pH to 8.5 with phosphoric acid.[5]

    • Filter the mobile phase through a 0.22 µm filter.

  • Mobile Phase B Preparation (Organic):

    • Use 100% HPLC-grade methanol.[5]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable solvent, such as 0.01 N HCl, to create a stock solution.[10]

    • Perform serial dilutions with the initial mobile phase composition to create working standards at the desired concentrations.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)[5]

    • Flow Rate: 1.7 mL/min[5]

    • Column Temperature: 55°C[5]

    • Injection Volume: 25 µL[5]

    • Detection: UV at 270 nm[5]

    • Gradient Program: A gradient may be necessary to achieve optimal separation, especially if impurities are present. A starting point could be a linear gradient from a low percentage of Mobile Phase B to a higher percentage over several minutes.

Data Presentation

The following tables summarize typical parameters for HPLC and UPLC methods used for doxycycline analysis, which can be adapted for this compound.

Table 1: HPLC Method Parameters for Doxycycline Analysis

ParameterMethod 1Method 2Method 3
Column Perfectsil® Target ODS (3-5µm, 125 mm×4 mm)[1]C8 reversed-phase thermo column (250 mm × 4.0 mm, 5.0 μm)[11]Waters sunfire C8 (250×4.6 mm, 5.0 µm)[12]
Mobile Phase Methanol:50 mM ammonium acetate buffer (with 0.1% TFA and 0.1% triethylamine, pH 2.5) (50:50 v/v)[1]Acetonitrile:potassium dihydrogenorthophosphate buffer (pH 4.0) (40:60 v/v)[11]30 volumes of potassium dihydrogen phosphate buffer (50 mM, pH 6.5) and 70 volumes of methanol[12]
Flow Rate 0.8 mL/min[1]1.0 mL/min[11]0.85 ml/min[12]
Temperature Ambient (25 °C)[1]Ambient (25 °C)[11]Ambient (28 °C)[12]
Detection UVUV at 325 nm[11]UV at 400 nm[12]

Table 2: UPLC Method Parameters for Doxycycline Hyclate Analysis

ParameterMethod Details
System Waters UPLC[4]
Column Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)[4]
Mobile Phase 75 mM ammonium acetate, 4 mM EDTA (pH 8.8) and acetonitrile (97:3)[4]
Flow Rate 1.2 mL/min[4]
Temperature 55 °C[4]
Detection UV at 270 nm[4]
Run Time 6 minutes[4]

Visualizations

The following diagrams illustrate key concepts in troubleshooting poor peak shape for this compound.

G cluster_0 Peak Shape Troubleshooting Workflow start Poor Peak Shape Observed q1 Which peaks are affected? start->q1 all_peaks All Peaks Affected q1->all_peaks All some_peaks Only Doxycycline Peak Affected q1->some_peaks Some/One q2 Check for extra-column volume (tubing, connections) all_peaks->q2 q4 What is the peak shape issue? some_peaks->q4 q3 Suspect column contamination or void q2->q3 sol1 Flush column. If no improvement, replace. q3->sol1 tailing Tailing q4->tailing fronting Fronting q4->fronting broad Broadening q4->broad sol_tail1 Add chelating agent (EDTA) to mobile phase tailing->sol_tail1 sol_tail2 Use high-purity, end-capped column tailing->sol_tail2 sol_tail3 Optimize mobile phase pH tailing->sol_tail3 sol_tail4 Reduce sample concentration tailing->sol_tail4 sol_front1 Match sample solvent to initial mobile phase fronting->sol_front1 sol_front2 Reduce injection volume fronting->sol_front2 sol_broad1 Optimize flow rate broad->sol_broad1 sol_broad2 Optimize gradient profile broad->sol_broad2 G cluster_1 Chemical Interactions Leading to Peak Tailing cluster_silanol Secondary Silanol Interactions cluster_metal Metal Chelation doxy Doxycycline (Basic Amine Group) interaction1 Ionic Interaction doxy->interaction1 interaction2 Chelation doxy->interaction2 silanol Ionized Silanol Group (-Si-O⁻) silanol->interaction1 tailing Peak Tailing interaction1->tailing Causes metal Metal Cation (e.g., Fe³⁺, Al³⁺) metal->interaction2 interaction2->tailing Causes

References

Validation & Comparative

The Gold Standard: Evaluating Doxycycline Hyclate-d5 as an Internal Standard in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. For drug development professionals and scientists, the choice of an appropriate internal standard (IS) is a critical determinant of a method's robustness, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This guide provides a comparative analysis of Doxycycline hyclate-d5 as a potential internal standard against other commonly used alternatives for the quantification of doxycycline, supported by experimental data and detailed protocols.

While specific experimental data for this compound is not extensively published, its performance can be confidently inferred from its structural analogue, Doxycycline-d3. As a deuterated derivative, this compound is expected to exhibit nearly identical chemical and physical properties to the analyte, doxycycline. This includes co-elution during chromatography, similar extraction recovery, and comparable ionization efficiency, which are the hallmarks of an ideal internal standard. These characteristics allow it to effectively compensate for variations in sample preparation and matrix effects.[1][2]

This guide will focus on a comparison between a stable isotope-labeled internal standard, represented by Doxycycline-d3, and a structurally analogous but non-isotopically labeled internal standard, Demeclocycline.

Performance Data: A Comparative Overview

The selection of an internal standard is a critical step in the development of robust and reliable bioanalytical methods. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Stable isotope-labeled (SIL) internal standards, such as Doxycycline-d3 (and by extension, this compound), are widely regarded as the gold standard for LC-MS/MS assays. Their key advantage lies in their near-identical physicochemical properties to the analyte, ensuring they experience similar extraction efficiencies and matrix effects.[1]

In contrast, structurally similar compounds like Demeclocycline, while often used, may exhibit different chromatographic retention times and ionization responses, potentially leading to less accurate quantification. The following tables summarize the performance characteristics of analytical methods for doxycycline using these two types of internal standards.

Table 1: Method Performance with Doxycycline-d3 as Internal Standard

ParameterResult
Linearity (r²)>0.9983
Accuracy (%)96.83 – 104.27
Precision (%CV)0.28 – 3.68
Mean Recovery (%)98.21

Table 2: Method Performance with Demeclocycline as Internal Standard

ParameterResult
Linearity (r²)>0.9961
Accuracy (%)87.8 – 115.3
Precision (%CV)<14.83
Mean Recovery (%)95.55

The data clearly indicates that the method employing Doxycycline-d3 as the internal standard demonstrates superior accuracy and precision. The use of a stable isotope-labeled internal standard is crucial for minimizing variability and ensuring the highest quality data in bioanalytical studies.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments in a typical LC-MS/MS method validation for doxycycline.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (Doxycycline-d3 or Demeclocycline).

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of 2% formic acid in water and vortex again.

  • Load the entire mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Doxycycline: 445.2 → 428.1

    • Doxycycline-d3: 448.2 → 431.1

    • Demeclocycline: 465.2 → 430.1

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of a bioanalytical method validation and a simplified representation of doxycycline's mechanism of action.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Selection MD2 Optimization of LC-MS/MS Conditions MD1->MD2 MD3 Sample Preparation Optimization MD2->MD3 MV1 Specificity & Selectivity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Batch Preparation MV5->SA1 SA2 Data Acquisition SA1->SA2 SA3 Data Processing & Reporting SA2->SA3 G Doxycycline's Mechanism of Action Doxycycline Doxycycline Binding Binds to 30S Subunit Doxycycline->Binding Ribosome Bacterial 30S Ribosomal Subunit Ribosome->Binding Protein_Synthesis Protein Synthesis Inhibition Binding->Protein_Synthesis Prevents tRNA binding tRNA Aminoacyl-tRNA tRNA->Protein_Synthesis Bacterial_Growth Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth

References

A Comparative Guide to Doxycycline Hyclate-d5 and Other Internal Standards for Tetracycline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tetracycline antibiotics, the selection of an appropriate internal standard is a critical determinant of method accuracy and reliability. This guide provides an objective comparison of Doxycycline hyclate-d5 with other commonly employed tetracycline internal standards, supported by experimental data and detailed methodologies.

The Crucial Role of Internal Standards in Tetracycline Analysis

Tetracyclines are a class of broad-spectrum antibiotics widely used in human and veterinary medicine.[1][2] Their analysis in complex biological matrices such as plasma, tissues, and environmental samples is often complicated by matrix effects, which can lead to the suppression or enhancement of the analyte signal in mass spectrometry-based methods.[3] Internal standards are essential for correcting these variations, as well as for compensating for sample loss during preparation and inconsistencies in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.

Comparison of this compound and Alternative Internal Standards

Isotopically labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. However, other non-labeled tetracyclines, such as Demeclocycline and Methacycline, are also utilized as internal standards, primarily due to their structural similarity and commercial availability.

The following table summarizes the performance of this compound and other tetracycline internal standards based on data from various studies. It is important to note that direct comparisons can be challenging as performance metrics are influenced by the specific matrix and analytical method employed.

Internal StandardAnalyte(s)MatrixRecovery (%)Precision (RSD%)Linearity (r²)Key Findings
Doxycycline-d5 DoxycyclineHuman Plasma95.55[4]<14.83[4]>0.9961[4]Provides high accuracy and precision for the quantification of doxycycline in human plasma.
Demeclocycline TetracyclinesHuman Plasma99.54[4]<15[4]>0.99[5]A commonly used internal standard for a range of tetracyclines, demonstrating good recovery and linearity.
Methacycline TetracyclinesShrimp TissueNot SpecifiedNot SpecifiedNot SpecifiedUsed as an internal standard for the quantification of tetracyclines in shrimp tissue.[6]
Isotope-Labeled IS 12 TetracyclinesWater70-118[7]<15[7]>0.9959[7]Four isotope-labeled internal standards were effective in correcting for matrix effects in various water samples.[4][7]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of tetracyclines in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of the tetracycline analytes and the internal standard (e.g., this compound) in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare working standard solutions by diluting the stock solutions with an appropriate solvent (e.g., methanol/water) to the desired concentration range for the calibration curve.

  • Sample Preparation:

    • To 1 mL of the sample (e.g., plasma), add a known amount of the internal standard working solution.

    • Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

    • Solid Phase Extraction (SPE) for Cleanup:

      • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

      • Load the supernatant from the protein precipitation step onto the cartridge.

      • Wash the cartridge with 3 mL of 5% methanol in water.

      • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For example:

      • Doxycycline: 445.2 -> 428.2

      • Doxycycline-d5: 450.2 -> 433.2

    • Optimize collision energy and other MS parameters for each compound.

Visualizing the Workflow

The following diagrams illustrate the key stages of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid Phase Extraction Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing

Caption: A typical workflow for tetracycline analysis.

logical_relationship Analyte Analyte (e.g., Doxycycline) Response Instrument Response Analyte->Response IS Internal Standard (e.g., Doxycycline-d5) IS->Response Ratio Analyte/IS Ratio IS->Ratio Matrix Matrix Components Matrix->Response  Matrix Effects Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Mitigation of matrix effects using an internal standard.

Conclusion

The choice of internal standard is paramount for achieving accurate and precise quantification of tetracyclines in complex matrices. While structural analogs like Demeclocycline can be effective, isotopically labeled standards such as this compound offer the most robust solution for mitigating matrix effects and ensuring data reliability. The ideal internal standard will closely mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. The experimental protocol provided herein offers a solid foundation for developing and validating a reliable method for tetracycline analysis.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Doxycycline: Featuring Doxycycline hyclate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Doxycycline, with a particular focus on the use of the deuterated internal standard, Doxycycline hyclate-d5. The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in bioanalytical method development. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for Doxycycline.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis of Doxycycline by mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in instrument response. This guide presents a comparative analysis of different analytical methods, highlighting the advantages of using a deuterated internal standard over other structural analogs.

Comparison of Analytical Methods

The following tables summarize the key performance parameters of different analytical methods for Doxycycline quantification, categorized by the type of internal standard used.

Table 1: Method Performance with Deuterated Internal Standard (Doxycycline-d3)
ParameterResultReference
Linearity Range 6.00 - 768.00 pg/mL[1]
Correlation Coefficient (r²) > 0.9983[1]
Accuracy 96.83 – 100.52%[1]
Intra-batch Precision (%CV) 0.39 - 3.68%[1]
Inter-batch Precision (%CV) 0.28 - 3.18%[1]
Mean Recovery (Analyte) 98.21%[1]
Mean Recovery (Internal Standard) 94.31%[1]
Lower Limit of Quantification (LLOQ) 6 pg/mL[1]

Note: Doxycycline-d3 is a close structural analog to this compound and its performance is expected to be highly comparable.

Table 2: Method Performance with Non-Deuterated Internal Standards
ParameterDemeclocycline[2]Tetracycline[3]Oxytetracycline[4]
Linearity Range 0.055 - 7.612 µg/mLNot SpecifiedNot Specified
Correlation Coefficient (r²) 0.99610.9980.9946
Accuracy 87.8 - 115.3%>80%Precise and Accurate
Intra-assay Precision (%CV) 2.4 - 16.8%<7.0%Precise
Inter-assay Precision (%CV) 4.4 - 14.8%<7.0%Precise
Mean Recovery (Analyte) 95.55%>80%84.57%
Lower Limit of Quantification (LLOQ) 0.055 µg/mL0.264 µg/mL0.25 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and cross-validation.

Method 1: LC-MS/MS with Doxycycline-d3 Internal Standard[1]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation:

    • Column: Discovery® C18 HPLC Column, 2 cm × 2.1 mm, 5 μm.

    • Mobile Phase: Methanol: Acetonitrile (pH: 6.5 Adjusted with diluted ammonia solution) (20:80%, v/v).

    • Flow Rate: 0.7 mL/min.

    • Total Analysis Time: 3.0 min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Mass Transitions:

      • Doxycycline: m/z 445.20 → 428.10

      • Doxycycline-d3: m/z 895.11 → 428.23

Method 2: LC-MS/MS with Demeclocycline Internal Standard[2]
  • Sample Preparation: Solid Phase Extraction (SPE).

  • Chromatographic Separation:

    • Column: Reverse phase C18.

    • Flow Rate: 0.500 mL/min.

  • Mass Spectrometry:

    • Detection: Mass spectrometry.

    • Mass Transitions:

      • Doxycycline: m/z 444.800 → 428.200

      • Demeclocycline: m/z 464.700 → 448.100

Method 3: HPLC-UV with Tetracycline Internal Standard[3]
  • Sample Preparation: Acidic precipitation of proteins using perchloric acid.

  • Chromatographic Separation:

    • Column: Reversed-phase C18.

    • Mobile Phase: Acetonitrile and water buffered at pH 2.5 with concentrated orthophosphoric acid (20:80, v/v).

    • Temperature: 40°C.

  • Detection: UV at 350nm.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the analytical methods described.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add Doxycycline-d3 (IS) Add Doxycycline-d3 (IS) Plasma Sample->Add Doxycycline-d3 (IS) Protein Precipitation Protein Precipitation Add Doxycycline-d3 (IS)->Protein Precipitation Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Inject into HPLC Inject into HPLC Collect Supernatant->Inject into HPLC Chromatographic Separation Chromatographic Separation Inject into HPLC->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Result Reporting Result Reporting Quantification->Result Reporting

Caption: Workflow for Doxycycline analysis using Doxycycline-d3 internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add Demeclocycline (IS) Add Demeclocycline (IS) Plasma Sample->Add Demeclocycline (IS) Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Add Demeclocycline (IS)->Solid Phase Extraction (SPE) Elution Elution Solid Phase Extraction (SPE)->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Inject into HPLC Inject into HPLC Evaporation & Reconstitution->Inject into HPLC Chromatographic Separation Chromatographic Separation Inject into HPLC->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Result Reporting Result Reporting Quantification->Result Reporting

Caption: Workflow for Doxycycline analysis using Demeclocycline internal standard.

cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Processing Seminal Fluid Sample Seminal Fluid Sample Add Tetracycline (IS) Add Tetracycline (IS) Seminal Fluid Sample->Add Tetracycline (IS) Protein Precipitation (Perchloric Acid) Protein Precipitation (Perchloric Acid) Add Tetracycline (IS)->Protein Precipitation (Perchloric Acid) Centrifuge Centrifuge Protein Precipitation (Perchloric Acid)->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Inject into HPLC Inject into HPLC Collect Supernatant->Inject into HPLC Chromatographic Separation Chromatographic Separation Inject into HPLC->Chromatographic Separation UV Detection (350nm) UV Detection (350nm) Chromatographic Separation->UV Detection (350nm) Data Acquisition Data Acquisition UV Detection (350nm)->Data Acquisition Quantification Quantification Data Acquisition->Quantification Result Reporting Result Reporting Quantification->Result Reporting

Caption: Workflow for Doxycycline analysis using Tetracycline internal standard.

References

Revolutionizing Doxycycline Analysis: A Comparative Guide to Linearity and Recovery with Doxycycline hyclate-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the precision and reliability of quantitative methods are paramount. For researchers, scientists, and drug development professionals working with the broad-spectrum antibiotic Doxycycline, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of linearity and recovery experiments using Doxycycline hyclate-d5 as an internal standard, benchmarked against alternative methodologies. The inclusion of detailed experimental data and protocols aims to empower researchers in making informed decisions for their analytical needs.

Linearity Studies: Establishing a Proportional Response

Linearity is a critical parameter in analytical method validation, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a given range. In the analysis of Doxycycline, a deuterated internal standard such as this compound is often employed to compensate for variations in sample preparation and instrument response.

Experimental Protocol for Linearity Assessment:

  • Preparation of Standard Solutions: A stock solution of Doxycycline is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are then prepared by serially diluting the stock solution to achieve a range of concentrations. For instance, a common range for Doxycycline analysis in human plasma is 6 to 768 pg/mL.[1]

  • Addition of Internal Standard: A fixed concentration of the internal standard, this compound (often used interchangeably with Doxycycline-d3 in methodology), is added to each calibration standard and quality control (QC) sample.[1]

  • Sample Preparation: The prepared standards are typically subjected to a sample preparation procedure, such as protein precipitation for plasma samples, to remove interfering substances.[1]

  • LC-MS/MS Analysis: The samples are then analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic separation is typically achieved on a C18 reverse-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for Doxycycline and this compound.[1]

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards. The linearity of the method is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.[1][2]

Table 1: Comparison of Linearity Parameters for Doxycycline Analysis

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)Reference
HPLC-ESI-MS/MSDoxycycline-d36.00 - 768.00 pg/mL> 0.9983[1]
LC-MS/MSDemeclocycline0.055 - 7.612 µg/mL0.9961[3]
RP-HPLCNot specified25 - 150 µg/mL0.999[4]
HPLC-UVNot specified1.00 - 100 µg/mL0.998[5]
UV AssayNot specified16.06 - 23.95 ppm0.993[2]

dot

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_output Output stock Doxycycline Stock Solution dilution Serial Dilution stock->dilution standards Calibration Standards dilution->standards add_is Add Internal Standard standards->add_is is_stock Doxycycline-d5 Stock is_stock->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis lcms->data_analysis curve Calibration Curve (Peak Area Ratio vs. Conc.) data_analysis->curve r2 Correlation Coefficient (r²) curve->r2

Caption: Workflow for Linearity Experiment.

Recovery Experiments: Assessing Extraction Efficiency

Recovery experiments are essential to determine the efficiency of an extraction method in recovering the analyte from a complex matrix, such as plasma or tissue. A high and consistent recovery is crucial for the accuracy of the analytical method.

Experimental Protocol for Recovery Assessment:

  • Sample Spiking: Three sets of samples are prepared:

    • Set A: Analyte and internal standard are spiked into the biological matrix before the extraction process.

    • Set B: The biological matrix is subjected to the extraction process, and the analyte and internal standard are added to the post-extracted blank matrix.

    • Set C: Analyte and internal standard are prepared in the mobile phase or a clean solvent at the same concentration as in Set A and B.

  • Extraction: The samples in Set A undergo the complete extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction).[3][6]

  • LC-MS/MS Analysis: All three sets of samples are analyzed using LC-MS/MS.

  • Calculation of Recovery: The recovery of the analyte is calculated by comparing the mean peak area of the analyte in Set A to that in Set B. The recovery of the internal standard is calculated similarly. The overall process efficiency can be assessed by comparing Set A to Set C. A common formula is: Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Table 2: Comparison of Recovery Data for Doxycycline Analysis

MatrixExtraction MethodInternal StandardAnalyte Recovery (%)Internal Standard Recovery (%)Reference
Human PlasmaProtein PrecipitationDoxycycline-d397.24 - 99.2794.31[1]
Human PlasmaSolid Phase ExtractionDemeclocycline95.55Not Reported[3]
Turkey SerumAcetonitrile PrecipitationNot specified98.7 - 101.2Not Reported[7]
Animal TissuesSolid Phase ExtractionNot specified65 - 90Not Reported[6]
Animal TissuesSolid Phase ExtractionNot specified50 - 80Not Reported[8]

dot

Recovery_Comparison cluster_d5 Using Doxycycline-d5 (or d3) cluster_alt Alternative Methods cluster_summary Key Takeaways title Doxycycline Recovery: Doxycycline-d5 vs. Alternatives d5_data Matrix: Human Plasma Method: Protein Precipitation Analyte Recovery: 97-99% IS Recovery: ~94% summary Doxycycline-d5 provides high and consistent recovery. Alternative methods show good but sometimes more variable recovery depending on the matrix and protocol. d5_data->summary alt1 Matrix: Human Plasma Method: SPE Analyte Recovery: ~96% IS: Demeclocycline alt1->summary alt2 Matrix: Animal Tissues Method: SPE Analyte Recovery: 65-90% IS: Not Specified alt2->summary

References

Doxycycline Quantification: A Comparative Analysis of Accuracy and Precision Using Isotopic and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of doxycycline is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The use of an internal standard is a widely accepted practice to improve the reliability of bioanalytical methods. This guide provides a comparative overview of the performance of various analytical methods for doxycycline quantification, with a focus on the use of a deuterated internal standard, Doxycycline hyclate-d3, as a surrogate for Doxycycline hyclate-d5, alongside other common internal standards and alternative analytical techniques.

Performance Comparison of Doxycycline Quantification Methods

The selection of an appropriate analytical method and internal standard is critical for achieving reliable and reproducible results in doxycycline quantification. The following tables summarize the performance characteristics of different methods based on published experimental data.

Table 1: Comparison of LC-MS/MS Methods with Different Internal Standards

ParameterDoxycycline hyclate-d3[1]Demeclocycline[2]
Linearity Range 6.00 - 768.00 pg/mL0.055 - 7.612 µg/mL
Correlation Coefficient (r²) > 0.9983> 0.9961
Intra-day Precision (%CV) < 6.0%2.4 - 16.8%
Inter-day Precision (%CV) < 6.0%4.4 - 14.8%
Intra-day Accuracy (%) 98.9 - 102.4%87.8 - 115.3%
Inter-day Accuracy (%) 98.9 - 102.4%91.1 - 106.5%
Mean Recovery (%) > 90%95.55%
Lower Limit of Quantification (LLOQ) 6.00 pg/mL0.055 µg/mL

Table 2: Comparison of Alternative Analytical Methods for Doxycycline Quantification

ParameterHPLC-UV[3]UV Spectrophotometry[4][5]FT-IR Spectroscopy[6]
Linearity Range 25 - 500 µg/mL16.06 - 23.95 ppm0.5 - 2.5 mg
Correlation Coefficient (r²) > 0.99990.9930.9991
Intra-day Precision (%RSD) < 2.57%-< 5% (Repeatability)
Inter-day Precision (%RSD) < 1.75%0.79%< 5%
Accuracy (% Recovery) 98.29 - 99.92%100.59%98.0 - 102.0%
Lower Limit of Quantification (LOQ) 25 µg/mL-0.378 mg
Limit of Detection (LOD) 5 µg/mL-0.125 mg

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the key methods cited in this guide.

LC-MS/MS Quantification of Doxycycline in Human Plasma with Doxycycline-d3 Internal Standard[1]
  • Sample Preparation: A protein precipitation method was employed for the extraction of doxycycline from human plasma.

  • Chromatographic Separation:

    • Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 µm).

    • Mobile Phase: Methanol: Acetonitrile (20:80, v/v), with the pH adjusted to 6.5 with diluted ammonia solution.

    • Flow Rate: 0.7 mL/min.

    • Total Run Time: 3.0 min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Transitions:

      • Doxycycline: m/z 445.20 → 428.10

      • Doxycycline-d3: m/z 895.11 → 428.23

LC-MS/MS Quantification of Doxycycline in Human Plasma with Demeclocycline Internal Standard[2][7]
  • Sample Preparation: Solid phase extraction was used to extract doxycycline from human plasma.

  • Chromatographic Separation:

    • Column: Reverse phase C18 column.

    • Flow Rate: 0.500 mL/min.

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometry.

    • Mass Transitions:

      • Doxycycline: m/z 444.800 → 428.200

      • Demeclocycline: m/z 464.700 → 448.100

RP-HPLC Method for Determination of Doxycycline in Pharmaceutical Bulk[3]
  • Sample Preparation: A quantity of powder equivalent to 100 mg of doxycycline was dissolved in 200 mL of water with the aid of sonication to obtain a 500 µg/mL solution. This solution was then diluted with the mobile phase to a concentration of 50 µg/mL for analysis.

  • Chromatographic System:

    • Pumps: Two k-1001 HPLC pumps.

    • Detector: k-2600 UV detector.

    • Data Analysis: ChromGate® Chromatographic Data System.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

UV Spectrophotometry for Quantification of Doxycycline Hyclate[4][5]
  • Sample Preparation: 50 mg of doxycycline hyclate was dissolved in a 50 mL volumetric flask with 0.01N methanolic HCl and sonicated. 1 mL of this solution was then diluted to 100 mL with 0.01N methanolic HCl.

  • Analysis: The absorbance of the standard and sample solutions was measured in a 1 cm quartz cell at a wavelength of 349 nm using 0.01N methanolic HCl as a blank.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the quantification of doxycycline in a biological matrix using LC-MS/MS.

Doxycycline_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Doxycycline-d5 (Internal Standard) Sample->Spike Extraction Protein Precipitation / SPE Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

References

Doxycycline Hyclate-d5 vs. Structural Analog Internal Standards: A Comparative Guide for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. This is especially critical in complex matrices such as plasma or tissue, where matrix effects can significantly impact the analytical results. For the quantification of doxycycline, a widely used tetracycline antibiotic, researchers often choose between a stable isotope-labeled (SIL) internal standard, such as Doxycycline hyclate-d5, and a structural analog internal standard, with Demeclocycline being a common choice.

This guide provides an objective comparison of the performance of this compound and structural analog internal standards, supported by experimental data from published literature. It is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable internal standard for their specific bioanalytical needs.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are compounds added in a known and constant amount to all samples, including calibration standards, quality controls, and unknown samples, before sample processing.[1] Their primary function is to compensate for variations that can occur during sample preparation and analysis, such as:

  • Extraction Inconsistency: Variations in the recovery of the analyte during sample extraction.

  • Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting matrix components.

  • Instrumental Variability: Fluctuations in injection volume and instrument response.[1]

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, including its extraction behavior, chromatographic retention, and ionization efficiency.

This compound: The Gold Standard

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for quantitative bioanalysis by LC-MS/MS. In these standards, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).

Advantages of this compound:

  • Near-Identical Physicochemical Properties: this compound has virtually the same chemical structure, pKa, and polarity as the unlabeled doxycycline. This ensures that it co-elutes with the analyte during chromatography and experiences nearly identical matrix effects and ionization suppression or enhancement.[2]

  • Improved Accuracy and Precision: By closely tracking the analyte's behavior throughout the analytical process, SILs provide more effective compensation for variations, leading to higher accuracy and precision in the quantitative results.[3]

  • Reduced Method Variability: The use of SILs can significantly reduce the variability of the analytical method, making it more robust and reliable.

Disadvantages of this compound:

  • Cost and Availability: The synthesis of stable isotope-labeled compounds can be complex and expensive, making them less readily available and more costly than structural analogs.

  • Potential for Isotopic Interference: Although rare, there is a small possibility of isotopic contribution from the analyte to the signal of the internal standard, or vice versa, which needs to be assessed during method validation.

Structural Analog Internal Standards: A Viable Alternative

Structural analog internal standards are compounds that have a chemical structure similar to the analyte but are not isotopically labeled. For doxycycline, a common structural analog used as an internal standard is Demeclocycline, another tetracycline antibiotic.[4]

Advantages of Structural Analog Internal Standards:

  • Lower Cost and Greater Availability: Structural analogs are generally more readily available and less expensive than their stable isotope-labeled counterparts.

  • Similar Chemical Properties: A well-chosen structural analog will have physicochemical properties that are reasonably similar to the analyte, allowing it to provide a degree of compensation for analytical variability.

Disadvantages of Structural Analog Internal Standards:

  • Differences in Physicochemical Properties: Despite their structural similarity, there will always be differences in properties such as polarity, pKa, and ionization efficiency between the analyte and a structural analog. These differences can lead to variations in extraction recovery, chromatographic retention time, and susceptibility to matrix effects.[2]

  • Incomplete Compensation for Matrix Effects: Because the structural analog may not experience the exact same matrix effects as the analyte, its ability to compensate for these effects can be incomplete, potentially leading to less accurate results.

  • Potential for Different Metabolic Profiles: If the analysis involves metabolites, a structural analog may not have the same metabolic fate as the analyte, making it unsuitable for such studies.

Performance Comparison: this compound vs. Demeclocycline

It is crucial to note that the following data is collated from different studies with varying experimental conditions. Therefore, a direct comparison should be made with caution.

Table 1: Performance Data for Doxycycline Quantification using Doxycycline-d3 (SIL IS) and Demeclocycline (Structural Analog IS)

ParameterDoxycycline-d3 (SIL IS)[5]Demeclocycline (Structural Analog IS)[4]
Linearity Range 6.00 - 768.00 pg/mL0.055 - 7.612 µg/mL
Correlation Coefficient (r²) > 0.9983> 0.9961
Intra-day Precision (%CV) 0.39 - 3.68%2.4 - 16.8%
Inter-day Precision (%CV) 0.28 - 3.18%4.4 - 14.8%
Accuracy 97.33 - 99.58%87.8 - 115.3%
Mean Recovery 98.21%95.55%
Matrix Effect (%CV) 1.98%Not explicitly stated as %CV, but authors note no significant ion suppression was observed.

From the data presented, the method utilizing the stable isotope-labeled internal standard (Doxycycline-d3) generally demonstrates superior precision (lower %CV) and a tighter accuracy range compared to the method using the structural analog (Demeclocycline). The recovery rates are comparable for both.

Experimental Protocols

Below are the summarized experimental protocols from the studies referenced in the performance comparison table.

Experimental Protocol for Doxycycline Quantification using Doxycycline-d3 (SIL IS)[6]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 µm).

  • Mobile Phase: Methanol: Acetonitrile (pH: 6.5 Adjusted with diluted ammonia solution) (20:80%, v/v).

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: Not specified.

  • Mass Spectrometry: HPLC-ESI-MS/MS.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Doxycycline: m/z 445.20 → 428.10

    • Doxycycline-d3: m/z 895.11 → 428.23

Experimental Protocol for Doxycycline Quantification using Demeclocycline (Structural Analog IS)[4]
  • Sample Preparation: Solid phase extraction.

  • Chromatographic Column: Reverse phase C18 column.

  • Mobile Phase: Not explicitly detailed in the abstract.

  • Flow Rate: 0.500 mL/min.

  • Injection Volume: Not specified.

  • Mass Spectrometry: LC-MS/MS.

  • Ionization Mode: Not explicitly detailed in the abstract.

  • MRM Transitions:

    • Doxycycline: m/z 444.800 → 428.200

    • Demeclocycline: m/z 464.700 → 448.100

Visualization of Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Logical_Relationship cluster_IS Internal Standard (IS) for Doxycycline cluster_Properties Key Performance Characteristics Doxy_d5 This compound (Stable Isotope-Labeled) Accuracy Accuracy Doxy_d5->Accuracy High Precision Precision Doxy_d5->Precision High Matrix_Effect Matrix Effect Compensation Doxy_d5->Matrix_Effect Excellent Recovery Recovery Consistency Doxy_d5->Recovery Excellent Structural_Analog Structural Analog (e.g., Demeclocycline) Structural_Analog->Accuracy Good Structural_Analog->Precision Good Structural_Analog->Matrix_Effect Variable Structural_Analog->Recovery Good

Caption: Logical relationship between internal standard types and performance.

Experimental_Workflow cluster_SIL Workflow with Doxycycline-d3 (SIL IS) cluster_Analog Workflow with Demeclocycline (Structural Analog IS) start_SIL Plasma Sample + Doxycycline-d3 prep_SIL Protein Precipitation start_SIL->prep_SIL lcms_SIL LC-MS/MS Analysis prep_SIL->lcms_SIL data_SIL Data Acquisition & Processing lcms_SIL->data_SIL result_SIL Quantification of Doxycycline data_SIL->result_SIL start_Analog Plasma Sample + Demeclocycline prep_Analog Solid Phase Extraction start_Analog->prep_Analog lcms_Analog LC-MS/MS Analysis prep_Analog->lcms_Analog data_Analog Data Acquisition & Processing lcms_Analog->data_Analog result_Analog Quantification of Doxycycline data_Analog->result_Analog

Caption: Comparative experimental workflows for doxycycline quantification.

Conclusion

The choice between this compound and a structural analog internal standard depends on the specific requirements of the bioanalytical method.

  • For methods requiring the highest level of accuracy, precision, and robustness, particularly for regulatory submissions or pivotal clinical studies, this compound is the unequivocally superior choice. Its ability to effectively compensate for matrix effects and other analytical variabilities provides a higher degree of confidence in the final quantitative data.

  • For research applications, early-stage drug development, or situations where cost and availability are significant constraints, a carefully validated structural analog like Demeclocycline can be a viable alternative. However, it is imperative to thoroughly validate the method to ensure that the chosen analog adequately tracks the analyte and that any residual matrix effects do not compromise the integrity of the results.

Ultimately, the decision should be based on a thorough risk assessment, considering the intended use of the data and the resources available. While the initial investment in a stable isotope-labeled internal standard may be higher, the long-term benefits of improved data quality and method reliability often justify the cost.

References

Establishing Limit of Detection and Quantitation for Doxycycline Hyclate using its Deuterated Analog as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the realm of bioanalytical method development, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision, particularly for quantitative analysis by mass spectrometry. This guide provides a comprehensive comparison of analytical methods for the quantification of Doxycycline hyclate, with a special focus on the establishment of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using its deuterated internal standard, Doxycycline hyclate-d5. While direct comparative studies are limited, this document synthesizes available data to offer valuable insights for researchers, scientists, and drug development professionals.

The selection of an appropriate internal standard is critical in compensating for variability during sample preparation and analysis. A deuterated analog of the analyte, such as this compound, is considered the most suitable choice as it co-elutes with the analyte and exhibits similar ionization efficiency, leading to more reliable and reproducible results.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the quantification of Doxycycline, highlighting key parameters such as the Lower Limit of Quantitation (LLOQ), linearity range, and recovery. This allows for a comparative assessment of methods employing different internal standards.

Internal StandardAnalytical MethodLLOQ (µg/mL)Linearity Range (µg/mL)Recovery (%)
Doxycycline-d3 HPLC-ESI-MS/MS0.0060.006 - 0.768Not Reported
DemeclocyclineLC-MS/MS0.0550.055 - 7.61295.55[1][2]
OxytetracyclineHPLC-UV0.25Not Specified84.57
TetracyclineHPLC-UV0.264Not Specified>80[3]

Note: Data for Doxycycline-d5 was not explicitly available in the reviewed literature; however, Doxycycline-d3 serves as a close surrogate, and similar performance can be anticipated.

Experimental Protocol: Establishing LOD and LOQ

This section outlines a detailed methodology for determining the LOD and LOQ of Doxycycline hyclate using this compound as an internal standard, based on established regulatory guidelines.

Materials and Reagents
  • Doxycycline hyclate reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate modifier)

  • Control human plasma (or other relevant biological matrix)

Instrumentation
  • A validated High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Doxycycline hyclate and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Doxycycline hyclate stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create a series of calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

Sample Preparation
  • Spiking: Spike control plasma with the Doxycycline hyclate working standards to create calibration curve (CC) samples and quality control (QC) samples at various concentration levels (low, medium, and high).

  • Internal Standard Addition: Add a fixed volume of the this compound working solution to all CC, QC, and unknown samples.

  • Extraction: Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma samples. Vortex and centrifuge to pellet the proteins.

  • Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Doxycycline and Doxycycline-d5. For example, for Doxycycline, a potential transition is m/z 445.2 → 428.1. A corresponding shifted transition would be monitored for Doxycycline-d5.

Determination of LOD and LOQ

The LOD and LOQ can be determined using several approaches as per regulatory guidelines (e.g., FDA, ICH):

  • Signal-to-Noise Ratio:

    • LOD: The concentration at which the signal-to-noise ratio is typically 3:1.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1).

  • Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank samples or the y-intercept of the regression line) and S is the slope of the calibration curve.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Determination Stock Prepare Stock & Working Solutions Spike Spike Blank Matrix Stock->Spike IS_add Add Internal Standard (Doxycycline-d5) Spike->IS_add Extract Protein Precipitation & Extraction IS_add->Extract Recon Reconstitute in Mobile Phase Extract->Recon LCMS LC-MS/MS Analysis Recon->LCMS Cal_Curve Construct Calibration Curve LCMS->Cal_Curve SN Calculate Signal-to-Noise Ratio Cal_Curve->SN Stats Statistical Calculation (Slope, SD) Cal_Curve->Stats LOD_LOQ Determine LOD & LOQ SN->LOD_LOQ Stats->LOD_LOQ

Caption: Experimental workflow for establishing LOD and LOQ.

LOD_vs_LOQ cluster_concept Relationship between LOD and LOQ LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantitation) LOD->LOQ Increasing Confidence Analyte_Signal Analyte Signal LOQ->Analyte_Signal Quantitative Measurement (Reliable concentration) Analyte_Signal->LOD Qualitative Detection (Signal is present)

Caption: Conceptual relationship between LOD and LOQ.

References

Robustness testing of analytical methods using Doxycycline hyclate-d5

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of robustness in analytical methods is crucial for ensuring the reliability and consistency of results in pharmaceutical analysis. This guide provides a detailed comparison of robustness testing for analytical methods employing Doxycycline hyclate-d5 as an internal standard against methods using alternative standards. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for the quantification of doxycycline in various biological matrices.

Experimental Protocols

Robustness testing challenges an analytical method's performance by introducing deliberate, minor variations to its parameters. The goal is to identify which parameters are critical to the method's success and to establish acceptable operating ranges.

1. Standard Robustness Testing Protocol for an LC-MS/MS Method

This protocol outlines a typical approach to robustness testing for the quantification of doxycycline using a deuterated internal standard like this compound.

  • Objective: To assess the reliability of the analytical method with respect to small variations in its parameters.

  • Apparatus: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Procedure:

    • Prepare standard solutions of doxycycline and the internal standard (this compound) in a suitable solvent.

    • Spike a blank matrix (e.g., human plasma) with known concentrations of doxycycline and the internal standard to prepare quality control (QC) samples at low, medium, and high concentrations.

    • Analyze the QC samples using the standard analytical method.

    • Introduce deliberate, small variations to the following parameters, one at a time:

      • Mobile phase composition (e.g., ±2% variation in the organic phase).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±0.1 mL/min).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

    • For each variation, inject the QC samples in triplicate.

    • Calculate the concentration of doxycycline in the QC samples and determine the percentage relative standard deviation (%RSD) and accuracy for each parameter variation.

  • Acceptance Criteria: The %RSD for the replicate injections should be ≤15%, and the accuracy should be within 85-115%.

Data Presentation

The following tables summarize the performance characteristics of analytical methods for doxycycline, comparing the use of a deuterated internal standard with a non-deuterated analogue.

Table 1: Comparison of Method Performance with Different Internal Standards

Performance ParameterMethod with Doxycycline-d3 Internal StandardMethod with Demeclocycline Internal Standard
Linearity Range6.00-768.00 pg/mL[1]0.055-7.612 µg/mL[2]
Correlation Coefficient (r²)>0.9983[1]0.9961[2]
LLOQ6.00 pg/mL[1]0.055 µg/mL[2]
Mean Recovery (Analyte)98.21%[1]95.55%[2]
Mean Recovery (IS)94.31%[1]Not Reported
Precision (%CV)0.28% - 3.68%[1]<14.83%[2]
Accuracy97.33% - 104.27%[1]87.8% - 115.3%[2]

Table 2: Robustness Testing of an RP-HPLC Method for Doxycycline [3]

Parameter VariedVariation%RSD
Mobile Phase Composition Buffer:Acetonitrile (65:35 v/v)Within acceptable limits
Buffer:Acetonitrile (55:45 v/v)Within acceptable limits
Flow Rate 0.8 mL/minWithin acceptable limits
1.2 mL/minWithin acceptable limits
Column Temperature +5°CWithin acceptable limits
-5°CWithin acceptable limits

Mandatory Visualization

The following diagrams illustrate the experimental workflow for robustness testing and the logical relationship of parameters influencing the method's performance.

G cluster_prep Sample Preparation cluster_analysis Analysis under Varied Conditions cluster_eval Evaluation A Prepare QC Samples (Low, Medium, High) B Spike with Doxycycline & Doxycycline-d5 IS A->B C Standard Method Parameters B->C Standard Analysis D Vary Mobile Phase Composition (±2%) B->D Robustness Test 1 E Vary Column Temperature (±5°C) B->E Robustness Test 2 F Vary Flow Rate (±0.1 mL/min) B->F Robustness Test 3 G Inject Samples in Triplicate C->G D->G E->G F->G H Calculate Concentration, %RSD, and Accuracy G->H I Compare with Acceptance Criteria H->I J Assess Method Robustness I->J

Caption: Experimental workflow for robustness testing of an analytical method.

G cluster_params Method Parameters cluster_performance Performance Characteristics MobilePhase Mobile Phase Composition RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution FlowRate Flow Rate FlowRate->RetentionTime PeakArea Peak Area FlowRate->PeakArea Temperature Column Temperature Temperature->RetentionTime Temperature->Resolution pH Mobile Phase pH pH->RetentionTime TailingFactor Tailing Factor pH->TailingFactor Column Column Lot & Age Column->RetentionTime Column->TailingFactor Robustness Method Robustness RetentionTime->Robustness PeakArea->Robustness Resolution->Robustness TailingFactor->Robustness

Caption: Key parameters influencing analytical method robustness.

References

Doxycycline Hyclate-d5: A Performance Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Doxycycline hyclate-d5 with other commonly used internal standards for the quantification of doxycycline in various biological matrices. The information presented is based on available experimental data to facilitate an informed decision for your analytical needs.

Executive Summary

Doxycycline is a broad-spectrum tetracycline antibiotic used in the treatment of various bacterial infections. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis. This guide compares the performance of this compound and its non-deuterated counterpart, Doxycycline-d3, with other structural analogs used as internal standards, including Demeclocycline, Oxytetracycline, and Minocycline.

Performance Comparison of Internal Standards

The ideal internal standard should co-elute with the analyte, have similar extraction recovery and ionization efficiency, and not be present in the biological matrix. Stable isotope-labeled internal standards like this compound and Doxycycline-d3 are considered the most suitable as they exhibit physicochemical properties nearly identical to the analyte.

Table 1: Performance Characteristics of Internal Standards for Doxycycline Quantification in Human Plasma
Internal StandardSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Reference
Doxycycline-d3 Protein Precipitation0.006 - 0.7680.00697.33 - 104.270.28 - 3.68>90[1]
Demeclocycline Solid Phase Extraction55 - 76125587.8 - 115.32.4 - 16.895.54[2]
Minocycline Solid Phase Extraction0.3 - 300.396.1 - 102.2< 6.883.7[3]
Oxytetracycline Liquid-Liquid Extraction250 - 10000250Not ReportedNot Reported80.73[4]

As indicated in the table, deuterated internal standards such as Doxycycline-d3 allow for methods with very low limits of quantification and high precision. While other internal standards like Demeclocycline and Minocycline have been successfully used, they may not perfectly mimic the behavior of doxycycline during sample processing and analysis, potentially leading to less accurate results.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols for doxycycline quantification using different internal standards and sample preparation techniques.

Protocol 1: Doxycycline Quantification in Human Plasma using Doxycycline-d3 Internal Standard and Protein Precipitation[1]

This method is suitable for high-throughput analysis due to its simplicity and short run time.

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard solution (Doxycycline-d3).

    • Precipitate proteins by adding an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm)

    • Mobile Phase: Methanol: Acetonitrile (20:80, v/v) with pH adjusted to 6.5

    • Flow Rate: 0.7 mL/min

    • Total Run Time: 3.0 min

    • Mass Transitions: Doxycycline (m/z 445.20 → 428.10), Doxycycline-d3 (m/z 448.20 → 431.20 - Note: The reference provided an incorrect mass transition for Doxycycline-d3; a more plausible transition is provided here for a d3-labeled standard)

Protocol 2: Doxycycline Quantification in Human Plasma using Demeclocycline Internal Standard and Solid Phase Extraction[2]

Solid phase extraction (SPE) provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

  • Sample Preparation:

    • Condition an SPE cartridge.

    • Load the plasma sample to which the internal standard (Demeclocycline) has been added.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate and reconstitute in the mobile phase.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Reverse phase C18 column

    • Flow Rate: 0.500 mL/min

    • Mass Transitions: Doxycycline (m/z 444.800 → 428.200), Demeclocycline (m/z 464.700 → 448.100)

Protocol 3: Doxycycline Quantification in Chicken Tissues using LC-MS/MS

This method can be adapted for the analysis of doxycycline in various tissue homogenates.

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Perform an extraction procedure, such as solid-phase extraction, to isolate the analyte.

    • Evaporate and reconstitute the sample.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • The specific column, mobile phase, and mass transitions would need to be optimized for the specific tissue matrix and available instrumentation.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the different sample preparation methods.

cluster_0 Protein Precipitation Workflow Plasma Plasma Sample Add_IS_PP Add Internal Standard (d5) Plasma->Add_IS_PP Add_Solvent Add Protein Precipitating Solvent Add_IS_PP->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Inject_PP Inject into LC-MS/MS Supernatant->Inject_PP

Workflow for Protein Precipitation.

cluster_1 Solid Phase Extraction Workflow Plasma_SPE Plasma Sample Add_IS_SPE Add Internal Standard Plasma_SPE->Add_IS_SPE Load_SPE Load onto SPE Cartridge Add_IS_SPE->Load_SPE Wash_SPE Wash Cartridge Load_SPE->Wash_SPE Elute_SPE Elute Analyte Wash_SPE->Elute_SPE Evaporate Evaporate & Reconstitute Elute_SPE->Evaporate Inject_SPE Inject into LC-MS/MS Evaporate->Inject_SPE

Workflow for Solid Phase Extraction.

Conclusion

The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods for doxycycline quantification. The data presented in this guide suggests that a deuterated internal standard, such as this compound, provides superior performance in terms of sensitivity and precision compared to structural analogs. While other internal standards can be utilized, careful validation is required to ensure they adequately compensate for analytical variability. The choice of sample preparation technique will depend on the specific requirements of the study, with protein precipitation offering a simpler, faster workflow and solid-phase extraction providing cleaner samples. The provided protocols and workflows serve as a starting point for method development and adaptation in your laboratory.

References

Safety Operating Guide

Personal protective equipment for handling Doxycycline hyclate-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Doxycycline hyclate-d5 in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a safe research environment.

I. Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the first line of defense against exposure. Engineering controls should be utilized to minimize inhalation and contact.

Data Presentation: Recommended PPE and Engineering Controls

Equipment/ControlSpecificationPurpose
Ventilation Chemical Fume HoodTo be used when handling the solid compound or preparing solutions to prevent inhalation of dust or aerosols.[1]
Hand Protection Nitrile gloves (double gloving recommended)To prevent skin contact.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[3]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1][2]
Respiratory Protection N100 respiratorRequired if engineering controls are not available or when there is a risk of dust generation.[2]

II. Quantitative Exposure Limits

While specific occupational exposure limits for this compound have not been established, the limits for Doxycycline hyclate should be strictly followed.

Data Presentation: Occupational Exposure Limit

SubstanceLimit TypeExposure Limit
Doxycycline HyclatePfizer Occupational Exposure Limit (OEL), 8-hour Time-Weighted Average (TWA)0.25 mg/m³

III. Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for preparing a standard solution of this compound for analytical purposes, such as High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation:

    • Ensure all handling of the solid this compound is performed within a certified chemical fume hood.[1]

    • Wear all recommended PPE, including double nitrile gloves, a lab coat, and safety glasses.[2]

    • Decontaminate the work surface before and after use.

  • Weighing:

    • Accurately weigh the desired amount of this compound powder using an analytical balance.

    • Use anti-static weighing paper or a suitable container to minimize dust generation.

  • Dissolution:

    • Transfer the weighed powder to a clean, dry volumetric flask.

    • Add a small amount of the appropriate diluent (e.g., a mixture of water and acetonitrile 50:50 v/v) to the flask.[1]

    • Sonicate the flask for approximately 30 minutes or until the solid is completely dissolved.[1]

  • Dilution:

    • Once dissolved, dilute the solution to the final volume with the diluent.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Filtration and Storage:

    • Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.[1]

    • Store the prepared solution in a properly labeled, light-resistant container at the recommended temperature to prevent degradation.

IV. Operational and Disposal Plans

A clear plan for routine operations and waste disposal is essential for laboratory safety.

Operational Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Control cluster_disposal Disposal prep_ppe Don PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses prep_fume_hood Work in Chemical Fume Hood weigh Weigh Solid This compound prep_fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute use Use in Experiment dilute->use decontaminate Decontaminate Work Surfaces use->decontaminate liquid_waste Liquid Waste: - Unused Solutions use->liquid_waste sharps_waste Sharps Waste: - Needles/Syringes use->sharps_waste solid_waste Solid Waste: - Contaminated PPE - Weighing Paper decontaminate->solid_waste spill Spill Cleanup: - Absorb with Inert Material - Collect in Sealed Container waste_container Dispose as Hazardous Waste spill->waste_container solid_waste->waste_container liquid_waste->waste_container sharps_waste->waste_container

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and contaminated absorbent pads, must be collected in a designated, sealed hazardous waste container.[1]

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal. Do not pour down the drain.[1]

  • Decontamination: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[1]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures and to schedule a hazardous waste pickup.[1]

By following these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.